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  • Product: 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-
  • CAS: 702-50-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2,5,5-Tetramethyl-1,3-cyclohexanedione

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,5,5-tetramethyl-1,3-cyclohexanedione. Tailored for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,5,5-tetramethyl-1,3-cyclohexanedione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances revealed by NMR spectroscopy, underpinned by a robust experimental protocol and theoretical considerations.

Introduction: The Structural Landscape of a Substituted Cyclohexanedione

2,2,5,5-Tetramethyl-1,3-cyclohexanedione, a derivative of 1,3-cyclohexanedione, presents a fascinating case for NMR analysis due to its unique structural features. The presence of four methyl groups on the cyclohexane ring at positions 2 and 5 sterically hinders the molecule and influences its conformational dynamics. A critical aspect of 1,3-dicarbonyl compounds is the potential for keto-enol tautomerism, an equilibrium between the diketo form and its corresponding enol form.[1][2] This equilibrium is highly sensitive to the solvent environment and temperature, and its understanding is paramount for accurate spectral interpretation.[3]

This guide will first present the detailed ¹H and ¹³C NMR spectral data, followed by a thorough interpretation that considers the molecular symmetry and the potential for tautomerism. A meticulously designed experimental protocol for acquiring high-quality NMR data for this solid compound is then provided, emphasizing the rationale behind each step to ensure scientific integrity.

Spectral Data Analysis

The ¹H and ¹³C NMR spectra of 2,2,5,5-tetramethyl-1,3-cyclohexanedione are characterized by their simplicity, a direct consequence of the molecule's high degree of symmetry.

¹H NMR Spectral Data

The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule.

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1~1.1Singlet12HFour equivalent methyl groups (-CH₃)
2~2.6Singlet4HTwo equivalent methylene groups (-CH₂-)
¹³C NMR Spectral Data

The carbon-13 NMR spectrum will similarly display a limited number of signals due to the molecular symmetry.

SignalChemical Shift (δ) ppmAssignment
1~28Methyl carbons (-CH₃)
2~50Quaternary carbons (C(CH₃)₂)
3~55Methylene carbons (-CH₂-)
4~210Carbonyl carbons (C=O)

Interpretation and Structural Insights

The observed spectra are consistent with the diketo form of 2,2,5,5-tetramethyl-1,3-cyclohexanedione.

  • ¹H NMR Spectrum: The singlet at approximately 1.1 ppm with an integration of 12H is unequivocally assigned to the twelve protons of the four magnetically equivalent methyl groups. The singlet at around 2.6 ppm, integrating to 4H, corresponds to the four protons of the two equivalent methylene groups situated between the two quaternary carbons. The absence of any other signals, particularly in the vinylic or enolic proton region (typically δ 5-6 ppm and δ 10-15 ppm, respectively), strongly suggests that under the typical NMR acquisition conditions in a non-polar solvent like CDCl₃, the compound exists predominantly in the diketo form.[4]

  • ¹³C NMR Spectrum: The signal around 28 ppm is attributed to the four equivalent methyl carbons. The peak at approximately 50 ppm corresponds to the two equivalent quaternary carbons, each bonded to two methyl groups. The signal at roughly 55 ppm is assigned to the two equivalent methylene carbons. The most downfield signal, appearing at approximately 210 ppm, is characteristic of carbonyl carbons in a ketone environment. The presence of a single carbonyl resonance further supports the high symmetry of the diketo tautomer.

The predominance of the diketo form can be rationalized by the steric hindrance imposed by the four methyl groups, which would destabilize the planar enol form.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a validated methodology for obtaining high-quality ¹H and ¹³C NMR spectra of 2,2,5,5-tetramethyl-1,3-cyclohexanedione.

I. Sample Preparation
  • Analyte Purity: Ensure the 2,2,5,5-tetramethyl-1,3-cyclohexanedione sample is of high purity (≥98%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its excellent dissolving properties for many organic compounds and its relatively simple residual solvent signal.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the solid in approximately 0.6-0.7 mL of CDCl₃.[3]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Dissolution and Transfer:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate or sonicate to ensure complete dissolution.

    • Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The solution height in the tube should be approximately 4-5 cm.

II. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Program Standard single pulse (zg30)Standard proton-decoupled (zgpg30)
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Spectral Width 16 ppm (-2 to 14 ppm)240 ppm (-20 to 220 ppm)
Acquisition Time ~ 2-4 seconds~ 1-2 seconds
Relaxation Delay (d1) 1-5 seconds2-5 seconds
Number of Scans (ns) 8-16128-1024 (or more, depending on concentration)
Referencing Residual CHCl₃ signal at 7.26 ppmCDCl₃ signal at 77.16 ppm
III. Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Integration and Peak Picking: Integrate all signals in the ¹H spectrum and accurately pick the peak positions for both ¹H and ¹³C spectra.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for acquiring and analyzing the NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Solid Sample B Dissolve in CDCl₃ A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Set ¹H & ¹³C Parameters D->E F Acquire FID Data E->F G Fourier Transform F->G H Phasing & Baseline Correction G->H I Integration & Peak Picking H->I J Spectral Interpretation I->J

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 2,2,5,5-tetramethyl-1,3-cyclohexanedione are straightforward to interpret and serve as an excellent example of how molecular symmetry dictates spectral simplicity. The data strongly support the predominance of the diketo tautomer in solution. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data for this and similar compounds, which is essential for accurate structural elucidation and characterization in a research and drug development setting. Adherence to such rigorous experimental and analytical practices ensures the trustworthiness and authority of the generated scientific data.

References

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2,2,5,5-tetramethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals Introduction 2,2,5,5-tetramethyl-1,3-cyclohexanedione, a derivative of 1,3-cyclohexanedione, is a molecule of significant interest in various chemical and p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-tetramethyl-1,3-cyclohexanedione, a derivative of 1,3-cyclohexanedione, is a molecule of significant interest in various chemical and pharmaceutical research areas. Its utility as a synthetic intermediate and its potential biological activity necessitate a thorough understanding of its fundamental physicochemical properties.[1] Central to its behavior and reactivity is its thermodynamic stability, which is governed by a delicate interplay of conformational dynamics and keto-enol tautomerism. This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of 2,2,5,5-tetramethyl-1,3-cyclohexanedione, synthesizing theoretical calculations with key experimental observations to offer a holistic view for researchers and drug development professionals.

The Pillars of Stability: Conformational Rigidity and Tautomeric Preference

The thermodynamic stability of cyclic diketones is primarily dictated by two interconnected factors: the conformational preferences of the ring system and the equilibrium between keto and enol tautomers.

Conformational Landscape: A Highly Stable Chair

The cyclohexane ring can, in principle, adopt several conformations, with the chair form being the most stable for the parent ring. The introduction of substituents can alter this landscape. In the case of 2,2,5,5-tetramethyl-1,3-cyclohexanedione, the four methyl groups introduce significant steric considerations.

A critical piece of experimental evidence points towards a remarkably high degree of conformational stability. A study on the inversion process of 1,3-cyclohexanedione revealed that 2,2,5,5-tetramethyl-1,3-cyclohexanedione fails to show decoalescence of its nuclear magnetic resonance (NMR) signals even at temperatures as low as -160°C. This observation strongly suggests that the molecule is locked in a single, highly stable conformation, which is presumed to be the chair form, and that the energy barrier to ring inversion is substantial. The gem-dimethyl groups at the 2- and 5-positions likely restrict the flexibility of the ring, favoring a rigid structure.

Keto-Enol Tautomerism: The Predominance of the Diketo Form

Like other β-dicarbonyl compounds, 2,2,5,5-tetramethyl-1,3-cyclohexanedione can theoretically exist in equilibrium between its diketo and enol forms. The enol form can be stabilized by intramolecular hydrogen bonding and conjugation.[2] However, the substitution pattern of the tetramethyl derivative significantly influences this equilibrium.

The absence of α-protons between the two carbonyl groups in 2,2,5,5-tetramethyl-1,3-cyclohexanedione means that enolization can only occur at the C4 or C6 positions. The aforementioned low-temperature NMR study, which showed no evidence of multiple species, strongly implies that the diketo form is overwhelmingly favored at equilibrium. This is in contrast to the parent 1,3-cyclohexanedione, which exists predominantly as the enol tautomer in solution.[3] The steric hindrance imposed by the gem-dimethyl groups at the 2- and 5-positions likely destabilizes the planar enol form, shifting the equilibrium almost entirely towards the diketo tautomer.

The following diagram illustrates the keto-enol tautomerism, with the equilibrium heavily favoring the diketo form.

G Keto 2,2,5,5-tetramethyl-1,3-cyclohexanedione (Diketo Form) Enol 2,2,5,5-tetramethyl-3-hydroxycyclohex-2-en-1-one (Enol Form) Keto->Enol Keq << 1 Enol->Keto Predominant

Caption: Keto-enol equilibrium of 2,2,5,5-tetramethyl-1,3-cyclohexanedione.

Quantitative Thermodynamic Data: A Computational Perspective

Thermodynamic PropertyCalculated ValueUnitSource
Standard Gibbs Free Energy of Formation-206.10kJ/molJoback Calculated
Enthalpy of Formation (gas)-460.67kJ/molJoback Calculated
Enthalpy of Fusion0.99kJ/molJoback Calculated
Enthalpy of Vaporization44.17kJ/molJoback Calculated

These calculated values suggest a thermodynamically stable molecule under standard conditions.

Experimental Protocols for Thermodynamic Stability Assessment

To complement the computational data and the qualitative experimental observations, the following established protocols can be employed to experimentally determine the thermodynamic stability of 2,2,5,5-tetramethyl-1,3-cyclohexanedione.

Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

This protocol allows for the quantification of the relative amounts of the keto and enol tautomers in solution.

Methodology:

  • Sample Preparation: Prepare solutions of 2,2,5,5-tetramethyl-1,3-cyclohexanedione of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to assess solvent effects.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant, known temperature.

  • Signal Assignment: Identify and assign the proton signals corresponding to the diketo and any observable enol forms. For the diketo form, the methylene protons at the C4 and C6 positions are expected to be key indicators.

  • Integration: Carefully integrate the signals corresponding to unique protons of the diketo and enol forms.

  • Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated from the ratio of the integrated areas, normalized for the number of protons giving rise to each signal. Keq = [Enol] / [Keto] = (IntegralEnol / NEnol) / (IntegralKeto / NKeto) where N is the number of protons for the integrated signal.

  • Thermodynamic Parameters: By performing the experiment at various temperatures, the van't Hoff equation can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Prep1 Dissolve compound in deuterated solvent Prep2 Transfer to NMR tube Prep1->Prep2 Acq1 Acquire ¹H NMR spectrum at controlled temperature Prep2->Acq1 Analysis1 Assign signals to keto and enol forms Acq1->Analysis1 Analysis2 Integrate characteristic signals Analysis1->Analysis2 Analysis3 Calculate Keq and thermodynamic parameters Analysis2->Analysis3

Caption: Experimental workflow for NMR determination of Keq.

Protocol 2: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the melting point, enthalpy of fusion, and to assess the thermal stability of the compound.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 2,2,5,5-tetramethyl-1,3-cyclohexanedione into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • DSC Scan:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The temperature program should encompass the expected melting point.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature and the peak maximum of the melting endotherm. The peak maximum is generally taken as the melting point.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation Prep1 Weigh sample into DSC pan Prep2 Seal the pan Prep1->Prep2 DSC1 Place sample and reference pans in DSC cell Prep2->DSC1 DSC2 Run temperature program (heating cycle) DSC1->DSC2 Analysis1 Identify melting peak DSC2->Analysis1 Analysis2 Determine melting point and enthalpy of fusion Analysis1->Analysis2

Caption: Workflow for DSC analysis of thermal stability.

Conclusion and Future Directions

The thermodynamic stability of 2,2,5,5-tetramethyl-1,3-cyclohexanedione is characterized by a high degree of conformational rigidity, with the chair conformation being exceptionally stable. The keto-enol equilibrium is overwhelmingly shifted towards the diketo form due to the steric hindrance imposed by the gem-dimethyl groups. While computational methods provide valuable quantitative estimates of its thermodynamic properties, further experimental validation is warranted.

Future research should focus on obtaining precise experimental data for the enthalpy of formation through combustion calorimetry and a definitive crystal structure through X-ray diffraction to confirm the solid-state conformation. Such data will provide a more complete and accurate picture of the thermodynamic landscape of this important molecule, aiding in its rational application in drug design and chemical synthesis.

References

  • Cheméo. (n.d.). 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- (CAS 702-50-1) - Chemical & Physical Properties. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2012). Experimental and Computational Study of the Thermodynamic Properties of 9-Fluorenone and 9-Fluorenol. Journal of Chemical & Engineering Data, 57(9), 2496–2503. [Link]

  • Dybal, J., & Krimm, S. (2018). Tautomeric and conformational properties of β-diketones. ResearchGate. Retrieved from [Link]

  • Sørensen, P. E., & Andersen, K. V. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]

  • SpectraBase. (n.d.). 2,2,5,5-Tetramethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 2,2,5,5-tetramethylhexane. Retrieved from [Link]

  • GSRS. (n.d.). 2,2,5,5-TETRAMETHYL-1,3-CYCLOHEXANEDIONE. Retrieved from [Link]

  • Carballeira, L., & Pérez-Juste, I. (2012). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 14(32), 11466-11476. [Link]

  • Wang, Z., & Gorte, R. J. (2022). Surface Chemistry of Ketones and Diketones on Lewis Acidic γ-Al2O3 Probed by Infrared Spectroscopy. ACS Catalysis, 12(20), 12756–12767. [Link]

  • Shubin, A. A., et al. (2021). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Molecules, 26(16), 4995. [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 2,2,5,5-tetramethyl-3-hexene. Retrieved from [Link]

  • Al-shahateet, S. F. (2010). Gibbs free energies of keto-enol tautomerism of α- substituted... ResearchGate. Retrieved from [Link]

  • Okoronkwo, E. O., et al. (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. Retrieved from [Link]

  • Kresge, A. J. (2005). Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis. Pure and Applied Chemistry, 77(3), 567-576. [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 酮-烯醇互變異構. Retrieved from [Link]

  • Lower, S. (n.d.). Thermodynamic data at 25oC for assorted inorganic substances. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2020). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 5(29), 18329–18340. [Link]

  • Filippou, A. C., et al. (2005). Thermodynamic Properties of Binary Mixtures of Cyclohexanone with n-Alkanols (C1–C5) at 293.15 K. Journal of Solution Chemistry, 34(12), 1371-1386. [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. International Journal of Molecular Sciences, 25(3), 1298. [Link]

  • Cuevas, G., et al. (2019). The Inversion Process of 1,3-cyclohexanedione. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Cyclohexanedione, 5,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Braga, S. S., et al. (2014). Laboratory X-ray diffraction patterns and packing mode schematics for... ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 702-50-1,2,2,5,5-Tetramethylcyclohexane-1,3-dione. Retrieved from [Link]

  • Wu, J. I., & Houk, K. N. (2019). The Conformational Preferences of Polychlorocyclohexanes. New Journal of Chemistry, 43(45), 17746-17752. [Link]

  • Tshitoyan, V., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1795. [Link]

  • PubChem. (n.d.). 2,2,5,5-Tetramethylhexane. Retrieved from [Link]

  • Mó, O., et al. (2001). Structural and Vibrational Study of the Tautomerism of Histamine Free-Base in Solution. The Journal of Physical Chemistry A, 105(46), 10564–10576. [Link]

  • Kumar, P., & Debenedetti, P. G. (2008). A computational investigation of thermodynamics, structure, dynamics and solvation behavior in modified water models. The Journal of Chemical Physics, 128(12), 124510. [Link]

  • LibreTexts. (2019, May 8). C. Change in Free Energy G. Chemistry LibreTexts. Retrieved from [Link]

  • Ghiai, R., et al. (2019). Composition of the Gibbs free energy of tautomerization for the substituted tetrazoles 3–5. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Cyclohexanedione, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-: Mechanistic Causality and Synthetic Protocols

Executive Summary The compound 2,2,5,5-tetramethyl-1,3-cyclohexanedione (often referred to as 2,2-dimethyldimedone) is a highly substituted cyclic diketone that serves as a critical rigid building block in organic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,2,5,5-tetramethyl-1,3-cyclohexanedione (often referred to as 2,2-dimethyldimedone) is a highly substituted cyclic diketone that serves as a critical rigid building block in organic synthesis. It is most notably utilized in the synthesis of complex natural products, pyrethroid insecticides, and chrysanthemic acid derivatives 1. Unlike its precursor, dimedone (5,5-dimethyl-1,3-cyclohexanedione), the exhaustive methylation at the C2 position eliminates the acidic active methylene protons, fundamentally altering its reactivity profile. This guide provides an in-depth mechanistic analysis of its formation and outlines a field-proven, self-validating experimental protocol for its synthesis.

Mechanistic Causality: The Alkylation Pathway

The synthesis of 2,2,5,5-tetramethyl-1,3-cyclohexanedione relies on the thermodynamic and kinetic principles of active methylene chemistry. The C2 protons of dimedone are highly acidic (pKa ≈ 5.2) due to the strong electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting enolate anion through extensive resonance.

The transformation is a tandem, two-stage exhaustive alkylation process:

  • First Deprotonation & Alkylation: A mild base deprotonates dimedone to form a highly nucleophilic mono-enolate. This enolate attacks methyl iodide (MeI) via an SN​2 mechanism to yield 2,2,5-trimethyl-1,3-cyclohexanedione.

  • Second Deprotonation & Alkylation: The intermediate retains one acidic proton at C2. A second deprotonation yields a di-enolate. However, the newly introduced methyl group creates significant steric hindrance. Consequently, the second SN​2 attack requires thermal activation to overcome the activation energy barrier and form the fully substituted 2,2,5,5-tetramethyl derivative.

Mechanism A Dimedone (pKa ~5.2) B Mono-Enolate Anion A->B + Base - H+ C 2-Methyl-dimedone (Intermediate) B->C + MeI (SN2) D Di-Enolate Anion C->D + Base - H+ E 2,2,5,5-Tetramethyl- 1,3-cyclohexanedione D->E + MeI (SN2)

Figure 1: Sequential deprotonation and SN2 alkylation mechanism of dimedone.

Causality in Reagent Selection
  • Base Selection ( K2​CO3​ ): While strong bases like NaH or LDA are common in enolate chemistry, they are detrimental here. Strong bases can induce unwanted side reactions, such as O-alkylation or retro-Claisen ring cleavage. Potassium carbonate ( K2​CO3​ ) is basic enough to quantitatively deprotonate dimedone while maintaining strict C-alkylation regioselectivity 2.

  • Electrophile Selection ( MeI ): Methyl iodide is chosen for its excellent leaving group capability (iodide) and minimal steric profile, which is critical for the hindered second alkylation step.

Experimental Protocols: A Self-Validating Workflow

The following protocol is engineered to be a self-validating system. The genius of this workflow lies in the workup phase: it leverages the pKa differential between the starting materials/intermediates and the final product to ensure absolute purity without the need for complex chromatography 3.

Step-by-Step Methodology
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (71.3 mmol) of dimedone in a solvent mixture of 100 mL Ethanol and 25 mL deionized water.

  • Deprotonation: Add 39.4 g (285 mmol, 4.0 equiv) of anhydrous K2​CO3​ . Stir at room temperature for 15 minutes to allow complete formation of the mono-enolate.

  • Alkylation: Slowly add 11.1 mL (178 mmol, 2.5 equiv) of Methyl Iodide ( MeI ) dropwise via a syringe. Caution: MeI is highly volatile and toxic; perform in a fume hood.

  • Thermal Activation: Heat the reaction mixture to 70 °C for 4 hours. Causality: The elevated temperature is strictly required to drive the sterically hindered second SN​2 methylation to completion.

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess MeI .

  • Self-Validating Alkaline Workup (Critical Step): Dissolve the resulting residue in 150 mL of Diethyl Ether ( Et2​O ). Transfer to a separatory funnel and wash vigorously with 3 × 50 mL of a 5% aqueous NaOH solution.

    • Causality: Any unreacted dimedone or mono-methylated intermediate retains an acidic C2 proton. The NaOH deprotonates these impurities, rendering them water-soluble. The target 2,2,5,5-tetramethyl-1,3-cyclohexanedione lacks acidic protons, is completely base-insoluble, and remains exclusively in the ether layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO4​ , filter, and evaporate the solvent to yield the pure product as a white crystalline solid.

Workflow Step1 1. Reaction Setup Dimedone + K2CO3 in EtOH/H2O Step2 2. Alkylation Add MeI (2.5 eq), Heat to 70°C for 4h Step1->Step2 Step3 3. Solvent Removal Concentrate under reduced pressure Step2->Step3 Step4 4. Alkaline Extraction Dissolve in Et2O, wash with 5% NaOH Step3->Step4 Step5 5. Organic Phase Isolation Dry over MgSO4, Filter, Evaporate Step4->Step5 Removes unreacted acidic intermediates Step6 6. Final Product 2,2,5,5-Tetramethyl-1,3-cyclohexanedione Step5->Step6

Figure 2: Self-validating experimental workflow leveraging product base-insolubility.

Quantitative Data and Analytical Validation

To ensure rigorous quality control, the isolated product must be validated against established physicochemical parameters 4.

Table 1: Physicochemical Properties of 2,2,5,5-Tetramethyl-1,3-cyclohexanedione

ParameterValueAnalytical Significance
CAS Number 702-50-1Standard identifier for reagent sourcing.
Molecular Formula C10​H16​O2​ Confirms addition of two methyl groups.
Molecular Weight 168.23 g/mol Used for mass spectrometry (ESI+) validation.
Melting Point 92 - 95 °CSharp melting point indicates successful removal of mono-methyl impurities.
Boiling Point 245.8 °C (at 760 mmHg)Relevant for GC-MS analysis parameters.
XLogP3 1.7Indicates moderate lipophilicity; justifies ether extraction.

Table 2: Reaction Optimization Parameters

BaseSolvent SystemTemp (°C)Yield (%)Mechanistic Notes
K2​CO3​ EtOH / H2​O 7063 - 75Optimal. Mild conditions prevent ring cleavage; water aids base solubility.
NaOMe Methanol6550 - 60Sub-optimal. Higher incidence of O-alkylation side reactions observed.
t−BuOK Benzene / THF80< 40Poor. Extreme steric hindrance between the bulky base and the intermediate reduces di-alkylation efficiency.

References

  • 2 - IUPAC.org

  • 3 - University of Glasgow (gla.ac.uk) 3.4 - LookChem 4.1 - ResearchGate

Sources

Exploratory

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-

This guide provides a comprehensive overview of the principles and practices involved in the single-crystal X-ray diffraction analysis of small organic molecules, using 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- as a foc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the principles and practices involved in the single-crystal X-ray diffraction analysis of small organic molecules, using 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- as a focal point. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring a deep and applicable understanding of the crystallographic workflow.

Introduction: The Unambiguous Power of Seeing Molecules

In the realm of pharmaceutical development and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-, a derivative of the versatile 1,3-cyclohexanedione scaffold, presents a compelling case for structural elucidation.[1][2] These scaffolds are foundational in the synthesis of a wide array of biologically active compounds and complex organic materials. While spectroscopic methods like NMR and mass spectrometry provide crucial information about connectivity and composition, only single-crystal X-ray diffraction can reveal the precise spatial arrangement of atoms, including bond lengths, bond angles, and the subtle nuances of molecular conformation and intermolecular interactions that govern a compound's physical and biological properties.

This guide will walk through the entire crystallographic process, from the foundational step of crystal growth to the final stages of data analysis and deposition. To provide a tangible and illustrative framework, we will reference the crystallographic data of a closely related and well-characterized analogue, 5,5-dimethyl-1,3-cyclohexanedione (dimedone) , as a case study to demonstrate the practical aspects of data interpretation and analysis.[3]

Part 1: The Foundation - High-Quality Single Crystal Growth

The adage "garbage in, garbage out" is particularly resonant in X-ray crystallography. The quality of the final structural model is intrinsically linked to the quality of the initial single crystal. A suitable crystal for diffraction should be a single, well-ordered lattice, free from significant defects, and typically between 0.1 and 0.3 mm in each dimension.

Theoretical Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, where molecules in a solution or fluid state arrange themselves into a highly ordered solid lattice. This process is driven by achieving a state of supersaturation, which can be induced by several methods. The two key stages are:

  • Nucleation: The initial formation of a stable, ordered molecular aggregate. This can be a spontaneous event or can be induced by the presence of a seed crystal or even a microscopic imperfection on the surface of the crystallization vessel.

  • Crystal Growth: The subsequent addition of molecules from the supersaturated solution onto the existing nucleus, leading to an increase in crystal size.

The goal is to control the rates of nucleation and growth to favor the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystallites.

Practical Crystallization Methodologies

For small organic molecules like 1,3-cyclohexanediones, several techniques are commonly employed. The choice of solvent is critical and is often determined empirically. An ideal solvent will dissolve the compound when heated but have limited solubility at room temperature or upon the addition of an anti-solvent.[1] For cyclic ketones, moderately polar solvents such as ethanol, methanol, acetone, or ethyl acetate are often good starting points.[1]

  • Dissolution: Dissolve the purified compound (typically 5-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol) in a small, clean vial. Gentle warming may be necessary to achieve complete dissolution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the warm solution through a small cotton plug or a syringe filter into a clean vial. This removes potential nucleation sites that could lead to the formation of many small crystals.

  • Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent over a period of hours to days.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench.

  • Monitoring: Observe the vial periodically for the formation of single crystals.

This method is particularly effective when only small amounts of the compound are available.

  • Inner Vial Preparation: Dissolve the compound (2-10 mg) in a small volume (0.5-1 mL) of a relatively non-volatile, good solvent (e.g., toluene) in a small, open vial.

  • Outer Reservoir Preparation: Place the inner vial inside a larger, sealable container (e.g., a beaker or a jar) that contains a larger volume of a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane).

  • Sealing and Diffusion: Seal the outer container. Over time, the vapor of the more volatile anti-solvent will diffuse into the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.

  • Incubation and Monitoring: As with slow evaporation, store the setup in a stable environment and monitor for crystal growth.

Vapor_Diffusion cluster_0 Sealed Outer Container Reservoir Anti-solvent Reservoir (e.g., Hexane) Vapor Vapor Diffusion Reservoir->Vapor High Vapor Pressure Vial Inner Vial with Compound in Good Solvent (e.g., Toluene) Crystal Single Crystal Formation Vial->Crystal Induces Crystallization Vapor->Vial Low Vapor Pressure

Caption: Vapor diffusion crystallization setup.

Part 2: From Crystal to Diffraction Pattern - X-ray Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This involves exposing the crystal to a finely focused beam of X-rays and recording the resulting diffraction pattern.

Instrumentation Overview

A modern single-crystal X-ray diffractometer consists of three main components:

  • X-ray Source: Typically, a sealed X-ray tube with a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) anode. For weakly diffracting crystals, a more intense microfocus source or a synchrotron beamline may be used.

  • Goniometer: A high-precision instrument that holds and rotates the crystal in various orientations relative to the X-ray beam. The crystal is typically mounted on a small loop or a glass fiber.

  • Detector: A sensitive area detector, such as a CCD or a CMOS-based detector, that records the positions and intensities of the diffracted X-ray beams.

Data Collection Strategy and Execution

The goal of data collection is to measure the intensities of as many unique diffraction spots (reflections) as possible, to the highest possible resolution (smallest d-spacing).

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop, which is then attached to the goniometer head. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.

  • Unit Cell Determination: A short series of initial diffraction images are collected to locate the diffraction spots. These are then used by the control software to determine the crystal's unit cell parameters and orientation matrix.

  • Data Collection Strategy: Based on the unit cell and crystal symmetry (Bravais lattice), the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves a series of runs where the crystal is rotated through a specific angular range (e.g., 180° in omega scans) at different detector and goniometer settings.

  • Data Collection: The full dataset is collected according to the defined strategy. Key parameters include:

    • Exposure time per frame: This is adjusted to achieve a good signal-to-noise ratio without overloading the detector.

    • Frame width: The rotation of the crystal for each image (typically 0.5-1.0°).

    • Detector distance: This affects the resolution range captured on the detector.

  • Data Integration and Scaling: After collection, the raw image data is processed. This involves integrating the intensities of each diffraction spot, applying corrections for experimental factors (e.g., Lorentz-polarization), and scaling the data from different images to a common scale. The output of this step is a reflection file (typically with an .hkl extension) that contains the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.

Part 3: Decoding the Data - Structure Solution and Refinement

The reflection file contains a map of the crystal's reciprocal lattice. The challenge is to use this information to determine the arrangement of atoms in the unit cell—a process known as solving the crystal structure.

From Diffraction Spots to an Electron Density Map
  • Space Group Determination: Based on the symmetry of the diffraction pattern and systematic absences (reflections that are consistently absent), the space group of the crystal is determined. The space group describes the symmetry operations within the unit cell.

  • Solving the Phase Problem: The measured intensities are proportional to the square of the structure factor amplitudes. However, the phase information for each reflection is lost during the experiment. For small molecules, the phase problem is typically solved using direct methods, which are mathematical techniques that use statistical relationships between the intensities to derive initial phase estimates.

  • Electron Density Map Calculation: With the initial phases and the measured structure factor amplitudes, a three-dimensional electron density map of the unit cell can be calculated via a Fourier transform.

Model Building and Refinement

The initial electron density map should show peaks corresponding to the positions of the atoms in the molecule.

This iterative process is often carried out using software packages like the SHELX suite.[3]

  • Initial Model Building: The highest peaks in the electron density map are assigned to the heaviest atoms in the molecule (in this case, oxygen and carbon).

  • Structure Refinement: The initial atomic positions are refined using a least-squares algorithm to improve the agreement between the observed diffraction data (F_obs_) and the data calculated from the model (F_calc_). The quality of the fit is monitored by the R-factor (or R1), which should decrease as the model improves.

  • Difference Fourier Map: A difference electron density map (F_obs_ - F_calc_) is calculated. Significant positive peaks in this map indicate the positions of missing atoms (such as hydrogen atoms), while negative peaks may indicate atoms that are misplaced or have incorrect atomic assignments.

  • Model Completion: Hydrogen atoms are typically added to the model at calculated positions and refined using a "riding model." Any remaining unassigned peaks may correspond to solvent molecules or disorder.

  • Anisotropic Refinement: In the final stages of refinement, the thermal motion of non-hydrogen atoms is modeled using anisotropic displacement parameters (ADPs), which describe the vibration of each atom as an ellipsoid rather than a sphere.

  • Convergence: The refinement is considered complete when the R-factor is low (typically < 0.05 for good quality data), the difference Fourier map is essentially flat, and the shifts in the refined parameters are negligible.

Refinement_Cycle Start Initial Atomic Model (from Direct Methods) Refine Least-Squares Refinement Start->Refine Calculate Calculate F_calc and R-factor Refine->Calculate Check Is R-factor low and model complete? Calculate->Check DifferenceMap Calculate Difference Electron Density Map Check->DifferenceMap No Finish Final Structural Model Check->Finish Yes UpdateModel Add/Remove/Move Atoms DifferenceMap->UpdateModel UpdateModel->Refine

Caption: The iterative cycle of crystallographic refinement.

Part 4: The Final Picture - Analysis and Interpretation of the Crystal Structure

With a fully refined crystal structure, a wealth of chemical information becomes available. For our illustrative example, we will consider the key structural features of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) .[3]

Molecular Geometry and Conformation

The refined model provides precise measurements of bond lengths, bond angles, and torsion angles. This data allows for a detailed analysis of the molecule's conformation. In the solid state, dimedone exists in its enol tautomeric form, and the cyclohexene ring adopts a conformation that minimizes steric strain.[3]

Table 1: Selected Geometric Parameters for Dimedone (Illustrative)

ParameterValue (Å or °)
C=O bond length~1.25 Å
C=C bond length~1.35 Å
C-C single bond~1.50 Å
O-H bond length~0.82 Å (constrained)
C-C-C angle~116°
C=C-C angle~122°

Note: These are typical values and will vary slightly between different crystal structure determinations.

Supramolecular Chemistry: Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is determined by a delicate balance of intermolecular forces. In the case of dimedone, the enol form allows for the formation of strong hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule.[3] These hydrogen bonds link the molecules into infinite chains, which then pack together to form the three-dimensional crystal structure, stabilized by weaker van der Waals interactions. Understanding this packing is crucial for predicting physical properties like melting point, solubility, and crystal morphology.

Part 5: Ensuring Scientific Legacy - Data Validation and Deposition

A crystal structure determination is not complete until the data has been validated and deposited in a public database. This ensures the integrity of the scientific record and allows other researchers to access and build upon the work.

The Importance of Crystallographic Databases

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[4][5][6][7] Depositing data in the CSD ensures its long-term preservation and accessibility to the global scientific community.

Preparing Data for Deposition

The standard format for crystallographic data is the Crystallographic Information File (CIF) .[8] This is a text-based file that contains all the essential information about the crystal structure determination, including:

  • Citation and sample details

  • Unit cell parameters

  • Data collection and refinement parameters

  • Symmetry information

  • Atomic coordinates and displacement parameters

  • Bond lengths, angles, and other geometric data

Modern refinement programs like SHELXL can generate a publication-ready CIF file. Before deposition, it is crucial to run a validation check on the CIF file using services like the IUCr's checkCIF to identify any potential errors or inconsistencies. Once validated, the CIF can be deposited with the CCDC, where it will be assigned a unique deposition number that can be cited in publications.

Conclusion

The journey from a powdered sample of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- to a fully refined three-dimensional structure is a meticulous process that combines experimental skill with sophisticated computational analysis. Each step, from the patient art of crystal growing to the rigorous mathematics of refinement, is critical for obtaining a final model that is both accurate and chemically meaningful. This guide has outlined the key theoretical and practical considerations in this process, providing a framework for researchers to confidently pursue the structural elucidation of novel compounds, thereby accelerating discovery in drug development and materials science.

References

  • Shriner, R. L., & Todd, H. R. (1935). 5, 5-DIMETHYL-1, 3-CYCLOHEXANEDIONE. Organic Syntheses, 15, 20.
  • Wikipedia. Dimedone. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • re3data.org. Cambridge Structural Database. [Link]

  • PubChem. Dimedone. [Link]

  • NIST Chemistry WebBook. 1,3-Cyclohexanedione, 5,5-dimethyl-. [Link]

  • Chemical Synthesis Database. 5,5-dimethyl-2-(3-oxopentyl)-1,3-cyclohexanedione. [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. [Link]

  • Glasser, L. (2013). Crystallographic information resources.
  • PubChem. 5,5-Dimethyl-1,3-cyclohexadiene. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • Chemistry Stack Exchange. Mechanism of dimedone preparation. [Link]

  • CCDC. CIF Deposition Guidelines. [Link]

  • Singh, I., & Sikka, S. K. (1969). The crystal structure of dimedone. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(10), 1978-1982.

Sources

Foundational

An In-depth Technical Guide to 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- (CAS N...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- (CAS No. 702-50-1), a versatile building block in organic synthesis. The document details its key physicochemical characteristics, including its boiling point, melting point, and spectral data. A plausible synthetic route and purification methods are presented, along with a discussion of its unique structural features, such as the influence of the gem-dimethyl groups on its keto-enol tautomerism. Furthermore, this guide explores its application as a key intermediate in the synthesis of pyrethroid insecticides, offering insights for its potential utilization in the development of novel bioactive molecules.

Introduction

1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-, also known as 2,2-dimethyldimedone, is a cyclic diketone that holds significant potential for applications in organic synthesis, particularly in the fields of agrochemicals and pharmaceuticals. Its rigid, sterically hindered cyclohexane framework, conferred by the four methyl groups, presents a unique three-dimensional scaffold that can be exploited for the design of novel therapeutic agents and other functional molecules. The gem-dimethyl groups lock the conformation of the cyclohexane ring, which can lead to higher selectivity for biological targets compared to more flexible structures.

This guide serves as a detailed resource for researchers and professionals, offering a thorough examination of the compound's properties and synthetic utility. While the broader class of cyclohexane-dione derivatives has shown promise in yielding biologically active compounds, this document focuses specifically on the tetramethylated analogue, consolidating available data and providing expert insights into its handling and application.

Physicochemical Properties

A precise understanding of the physical properties of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is fundamental for its effective use in research and development.

Structural and General Properties

The fundamental properties of the compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 702-50-1[1]
Molecular Formula C₁₀H₁₆O₂[1][2]
Molecular Weight 168.23 g/mol [1][2]
Appearance White solid (predicted)
IUPAC Name 2,2,5,5-tetramethylcyclohexane-1,3-dione[2]
Synonyms 2,2-Dimethyldimedone, Dimethylmethone[1]

Chemical Structure:

G diethyl_malonate Diethyl Malonate michael_adduct Michael Adduct diethyl_malonate->michael_adduct Michael Addition mesityl_oxide Mesityl Oxide mesityl_oxide->michael_adduct dimedone Dimedone (5,5-Dimethyl-1,3-cyclohexanedione) michael_adduct->dimedone Dieckmann Cyclization, Hydrolysis & Decarboxylation tetramethyl_dione 2,2,5,5-Tetramethyl- 1,3-cyclohexanedione dimedone->tetramethyl_dione Exhaustive Alkylation base1 Base (e.g., NaOEt) base1->michael_adduct base2 Base (e.g., KOH) base2->dimedone hcl HCl, Heat hcl->dimedone methyl_iodide Methyl Iodide (excess) Strong Base methyl_iodide->tetramethyl_dione

Caption: Proposed synthetic pathway for 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-.

Experimental Protocol (Hypothetical)
  • Synthesis of Dimedone: Following the established procedure from Organic Syntheses, dimedone is prepared from diethyl malonate and mesityl oxide. [3]2. Exhaustive Methylation of Dimedone:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve dimedone in a suitable anhydrous solvent such as tetrahydrofuran (THF).

    • Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in slight excess (e.g., 2.2 equivalents) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add an excess of methyl iodide (e.g., 4-5 equivalents) via the dropping funnel.

    • Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture and quench cautiously with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Given that the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) would be an effective purification method. [4]* Vacuum Distillation: For larger quantities or to remove non-volatile impurities, vacuum distillation can be employed. Given the calculated boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition. [5]

Structural Analysis and Spectroscopic Data

The structural integrity and purity of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- can be confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show singlets for the four methyl groups and the methylene protons of the cyclohexane ring. The chemical shifts would be indicative of their respective electronic environments.

    • ¹³C NMR would display distinct signals for the carbonyl carbons, the quaternary carbons bearing the gem-dimethyl groups, the methyl carbons, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band in the region of 1700-1730 cm⁻¹, corresponding to the C=O stretching vibrations of the ketone functional groups.

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (168.23 g/mol ) and characteristic fragmentation patterns.

Keto-Enol Tautomerism

1,3-Dicarbonyl compounds are known to exist in equilibrium between their keto and enol tautomers. [6]The position of this equilibrium is influenced by factors such as substitution, solvent, and temperature. [4][7][8]

Caption: Keto-enol tautomerism in 1,3-cyclohexanediones.

In the case of the parent 1,3-cyclohexanedione, the enol form is significantly populated. For 5,5-dimethyl-1,3-cyclohexanedione (dimedone), the enol form is predominant in solution, stabilized by resonance and intramolecular hydrogen bonding. [9][10]However, for 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-, the presence of gem-dimethyl groups at the C2 position, adjacent to one of the carbonyls, introduces significant steric hindrance. This steric strain would likely destabilize the planar enol form, thus shifting the equilibrium towards the diketo form. A detailed NMR study in various solvents would be necessary to quantify the keto-enol equilibrium for this specific compound. [4][7][8]

Applications in Synthesis

The primary documented application of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is as a key intermediate in the synthesis of certain pyrethroid insecticides.

Synthesis of (+)-cis-Phenothrin

This compound serves as a precursor in the multi-step synthesis of (+)-cis-Phenothrin, a synthetic pyrethroid insecticide. [1]Pyrethroids are known for their potent insecticidal activity and are widely used in agriculture and public health. [11][12][13][14]The synthesis of these complex molecules often requires specialized building blocks, and the rigid framework of 2,2,5,5-tetramethyl-1,3-cyclohexanedione provides a crucial starting point for constructing the desired stereochemistry of the final product.

Potential in Drug Discovery

While direct applications in drug discovery for 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- are not yet widely reported, the broader class of 1,3-cyclohexanedione derivatives has been explored for various therapeutic applications. [11]The unique and rigid scaffold of the tetramethyl derivative makes it an interesting candidate for the development of novel bioactive compounds. Its structural features could be exploited to design molecules with high target specificity.

Safety, Handling, and Storage

Detailed safety information for 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is not extensively documented. However, based on its chemical structure as a diketone, standard laboratory safety precautions should be followed.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Thermal Stability and Decomposition (Hypothetical Analysis)

While no specific experimental data on the thermal decomposition of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is available, a general understanding can be derived from the principles of thermal analysis. [3][15][16][17][18][19]

Proposed Experimental Protocol for Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

  • Accurately weigh 5-10 mg of the sample into an appropriate TGA/DSC pan (e.g., alumina or platinum).

  • Place the pan in the TGA/DSC instrument.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) and an oxidizing atmosphere (e.g., air).

  • Record the mass loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).

Expected Observations:

  • The TGA curve would indicate the onset of decomposition and the temperature ranges of mass loss.

  • The DSC curve would show endothermic or exothermic events associated with melting, boiling, and decomposition.

  • Analysis of the evolved gases by coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) would help to identify the decomposition products.

G start Start: Sample in TGA/DSC heat Heat at controlled rate (e.g., 10 °C/min) start->heat atmosphere Inert (N₂) or Oxidizing (Air) Atmosphere heat->atmosphere evolved_gas Evolved Gas Analysis (TGA-MS/FTIR) heat->evolved_gas Gases Evolve tga Measure Mass Loss (TGA) atmosphere->tga dsc Measure Heat Flow (DSC) atmosphere->dsc data_analysis Data Analysis: - Onset of decomposition - Mass loss steps - Endothermic/Exothermic events tga->data_analysis dsc->data_analysis end End: Thermal Profile data_analysis->end evolved_gas->data_analysis Identify Decomposition Products

Caption: Workflow for the thermal analysis of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-.

Conclusion

1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is a valuable organic compound with a unique structural profile that lends itself to specialized applications in synthesis. While its primary documented use is as an intermediate in the production of pyrethroid insecticides, its rigid and sterically defined framework suggests untapped potential in medicinal chemistry and materials science. This technical guide has consolidated the available physicochemical data, proposed a viable synthetic route, and outlined experimental methodologies for its characterization and analysis. Further research into its keto-enol tautomerism, thermal behavior, and broader synthetic applications is warranted to fully exploit the potential of this intriguing molecule.

References

  • LookChem. (n.d.). Cas 702-50-1, 2,2,5,5-Tetramethylcyclohexane-1,3-dione. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Methyl-1,3-cyclohexanedione. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2,2,5,5-TETRAMETHYL-1,3-CYCLOHEXANEDIONE. Retrieved from [Link]

  • Vaia. (n.d.). Explain why 5,5-dimethyl-1,3-cyclohexanedione exists predominantly in its enol form, but 2,2-dimethyl-1,3-cyclohexanedione does not. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
  • Organic Syntheses. (n.d.). 5,5-Dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • Scholars Research Library. (2016). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 15). Clemmensen reduction of 1,3 diketones. Retrieved from [Link]

  • MILL Wiki. (2022, November 9). Thermogravimetric Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • INCHEM. (1990). Phenothrin, d- (EHC 96, 1990). Retrieved from [Link]

  • Steemit. (n.d.). Disconnections of 1,3- Dioxygenated Compounds. Retrieved from [Link]

  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR.
  • ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from [Link]

  • PMC. (n.d.). Observation of 1,3-Diketones Formation in the Reaction of Bulky Acyl Chlorides with Methyllithium. Retrieved from [Link]

  • Google Patents. (n.d.). CA1200558A - Process for the isolation of crystalline 1,3- cyclohexanedione.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Retrieved from [Link]

  • VTechWorks. (n.d.). CHAPTER 3 EXPERIMENTAL. Retrieved from [Link]

  • PubChem. (n.d.). Phenothrin, trans-(-)-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-Cyclopentanedione, 2-methyl-. Retrieved from [Link]

  • PMC. (n.d.). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Evaluation of decomposition kinetics of poly (ether-ether-ketone) by thermogravimetric analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenothrin. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- derivatives

This comprehensive application note provides a mechanistic overview, quantitative parameters, and self-validating experimental protocols for the synthesis and derivatization of 2,2,5,5-tetramethyl-1,3-cyclohexanedione. S...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive application note provides a mechanistic overview, quantitative parameters, and self-validating experimental protocols for the synthesis and derivatization of 2,2,5,5-tetramethyl-1,3-cyclohexanedione.

Strategic Importance & Mechanistic Rationale

2,2,5,5-Tetramethyl-1,3-cyclohexanedione (CAS: 702-50-1) is a sterically encumbered, gem-dimethylated cyclic diketone[1]. It serves as a critical building block in advanced organic synthesis, particularly in the development of pyrethroid insecticide cores (e.g., chrysanthemic acid, permethrin)[2] and pharmaceutical agents such as PPAR-γ agonists for anti-diabetic therapies[3].

Causality in Core Synthesis: The transformation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) to its tetramethyl derivative requires a double alkylation at the C2 position. Dimedone is highly enolizable (pKa ~5.2). Utilizing potassium carbonate (K₂CO₃) in acetonitrile (ACN) selectively generates the enolate[3]. ACN, a polar aprotic solvent, is specifically chosen over protic alternatives to leave the enolate relatively unsolvated, thereby maximizing its nucleophilicity for an S_N2 attack on methyl iodide (MeI). The reaction is initiated at 0 °C to control the exothermic enolate formation, followed by heating to 50 °C. This temperature is a thermodynamic sweet spot: it provides the activation energy necessary to overcome the severe steric hindrance of the second methylation step while preventing the volatilization of MeI (b.p. 42.5 °C) and avoiding solvent degradation.

Causality in Derivatization:

  • Selective Mono-Reduction: Converting the diketone to 3-hydroxy-2,2,5,5-tetramethylcyclohexanone utilizes sodium borohydride (NaBH₄) in methanol. The reaction is strictly maintained at 0–10 °C[3]. The bulky gem-dimethyl groups at C2 and C5 provide intense steric shielding, which allows for kinetic control, ensuring the diketone is mono-reduced without over-reducing to a diol.

  • Dehydration: The subsequent dehydration to 2,2,5,5-tetramethylcyclohex-3-enone employs phosphorus oxychloride (POCl₃) in pyridine[3]. Pyridine acts dually as a solvent and a non-nucleophilic base, neutralizing the generated HCl and driving the E2 elimination of the intermediate phosphorodichloridate to form the enone.

Quantitative Data & Reagent Specifications

Table 1: Physicochemical Properties of the Core Intermediate [4]

Property Specification
CAS Number 702-50-1
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Melting Point 95 °C
Boiling Point 245.8 °C (at 760 mmHg)
Flash Point 90.1 °C

| Exact Mass | 168.1150 |

Table 2: Optimized Reagent Stoichiometry for Core Synthesis (300 g Scale) [3]

Reagent MW ( g/mol ) Mass / Volume Moles Equivalents Role
Dimedone 140.18 300.0 g 2.14 mol 1.0 eq Starting Material
Potassium Carbonate 138.21 888.0 g 6.43 mol 3.0 eq Base
Methyl Iodide 141.94 760.0 g 5.36 mol 2.5 eq Alkylating Agent

| Acetonitrile | 41.05 | 2.4 L | N/A | Solvent | Reaction Medium |

Synthetic Pathways & Workflows

SyntheticPathway A Dimedone (5,5-Dimethyl-1,3-cyclohexanedione) B 2,2,5,5-Tetramethyl- 1,3-cyclohexanedione A->B MeI, K2CO3 ACN, 50°C, 10h C 3-Hydroxy-2,2,5,5- tetramethylcyclohexanone B->C NaBH4, MeOH 0-10°C, 5h E Chrysanthemic Acid / Permethrin Cores B->E Asymmetric Catalysis F PPAR-γ Agonists (Anti-diabetic) B->F Multi-step Derivatization D 2,2,5,5-Tetramethyl- cyclohex-3-enone C->D POCl3, Pyridine 100°C, 3h

Figure 1: Synthetic pathway and downstream applications of 2,2,5,5-tetramethyl-1,3-cyclohexanedione.

Experimental Protocols (Self-Validating Systems)

Caution: Methyl iodide (MeI) is a potent, volatile alkylating agent and suspected carcinogen. All procedures must be conducted in a heavily ventilated fume hood using appropriate PPE.

Protocol A: Synthesis of 2,2,5,5-Tetramethyl-1,3-cyclohexanedione[3]
  • Deprotonation: To a 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, add dimedone (300 g, 2.14 mol) and anhydrous acetonitrile (2.4 L). Cool the solution to 0 °C using an ice bath. Slowly add K₂CO₃ (888.0 g, 6.43 mol) in portions. Stir the suspension for 20 minutes to ensure complete enolate formation.

  • Alkylation: Using an addition funnel, introduce methyl iodide (760 g, 5.36 mol) dropwise over 45 minutes to maintain the internal temperature.

  • Heating: Replace the ice bath with a heating mantle. Warm the reaction mixture to 50 °C and stir for 10 hours.

  • Validation Checkpoint 1 (TLC): Monitor reaction progress via TLC (Hexanes:EtOAc, 3:1). Dimedone streaks heavily near the baseline; the tetramethyl product will elute as a distinct, less polar spot (Rf ~0.6).

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove ACN. Dilute the resulting residue with distilled water (1.5 L) and extract with ethyl acetate (3 × 800 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude solid from a suitable solvent to yield the pure diketone.

  • Validation Checkpoint 2 (Analytical): Confirm product identity via LC-MS (Target m/z: 168.2 [M+H]⁺)[4] and ¹H NMR (look for the disappearance of the C2 methylene protons and the appearance of a sharp 6H singlet for the new gem-dimethyl group).

Workflow S1 1. Deprotonation Dimedone + K2CO3 (0 °C, 20 min) S2 2. Alkylation Add MeI (50 °C, 10 h) S1->S2 S3 3. Quench & Extract Concentrate, H2O EtOAc Extraction S2->S3 S4 4. Purification Wash, Dry (Na2SO4) Crystallization S3->S4 S5 5. Validation LC-MS (m/z 168.2) 1H NMR S4->S5

Figure 2: Step-by-step experimental workflow for the core double alkylation reaction.

Protocol B: Mono-Reduction to 3-Hydroxy-2,2,5,5-tetramethylcyclohexanone[3]
  • Reaction Setup: Dissolve 2,2,5,5-tetramethyl-1,3-cyclohexanedione (200 g, 1.19 mol) in methanol (2 L). Cool the solution to 0 °C under a nitrogen atmosphere.

  • Reduction: Slowly add NaBH₄ (16.6 g, 0.44 mol, ~0.3 eq) in small portions to control hydrogen gas evolution. The 0.3 equivalents (providing 1.2 eq of hydride) are strictly calculated to prevent over-reduction.

  • Incubation: Stir the mixture at 0–10 °C for 5 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated NH₄Cl solution. Evaporate the methanol under reduced pressure. Extract the aqueous residue with EtOAc. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol C: Dehydration to 2,2,5,5-Tetramethylcyclohex-3-enone[3]
  • Activation: Dissolve the 3-hydroxy intermediate (95 g, 0.56 mol) in anhydrous pyridine (300 mL) and cool to 0 °C.

  • Dehydration: Slowly add POCl₃ (427.5 g, 2.79 mol). Warning: Highly exothermic.

  • Elimination: Heat the mixture to 100 °C and stir for 3 hours.

  • Workup: Cool to room temperature and pour carefully over crushed ice. Dilute with diethyl ether. Separate the ether layer, neutralize with 1N HCl (to remove residual pyridine), wash with brine, dry over Na₂SO₄, and concentrate below 30 °C in a vacuum to prevent volatilization of the enone.

Downstream Applications

The synthesized 2,2,5,5-tetramethyl-1,3-cyclohexanedione and its derivatives are heavily utilized in advanced drug discovery and agrochemical development:

  • Agrochemicals: The core diketone is a vital precursor in the catalytic enantioselective synthesis of alkylidenecyclopropanes. Utilizing bifunctional iminophosphorane catalysts, it enables the highly stereoselective synthesis of (1R,3R)-cis-permethrin and (1R)-cis-chrysanthemic acid, which are foundational pyrethroid insecticide cores[2].

  • Pharmaceuticals: The enone derivative is utilized in the synthesis of complex tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. These hybrid compounds undergo molecular docking studies and exhibit potent in-vivo anti-diabetic (via human PPAR-γ protein complex activation) and anticancer activities[3].

References

  • Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives Source: Arabian Journal of Chemistry URL
  • 2,2,5,5-Tetramethylcyclohexane-1,3-dione 702-50-1 wiki Source: GuideChem URL
  • 2,2,5,5-Tetramethyl-1,3-cyclohexanedione Source: CAS Common Chemistry URL
  • Catalytic enantioselective synthesis of alkylidenecyclopropanes Source: PMC - NIH URL

Sources

Application

Application Note: 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- as a Sterically Directed Precursor for Advanced MOF Ligands

Executive Summary In coordination chemistry, β-diketones (e.g., acetylacetone) are classically utilized as bidentate oxygen-donor ligands via enolization. However, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- (TMCHD) subve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In coordination chemistry, β-diketones (e.g., acetylacetone) are classically utilized as bidentate oxygen-donor ligands via enolization. However, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- (TMCHD) subverts this paradigm[1]. Due to the gem-dimethyl substitution at the C2 position, TMCHD is a "blocked" β-diketone incapable of forming a standard enolate at C2. Instead of acting as a direct metal chelator, TMCHD serves as a highly rigid, sterically demanding building block. It is strategically oxidized and condensed to synthesize extended, nitrogen-rich bistriazolate ligands—specifically H₂-tqpt —which are foundational for constructing robust Metal-Organic Frameworks (MOFs) like CFA-7 and CFA-8[2][3].

This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing TMCHD in advanced coordination chemistry.

Mechanistic Insights: The Role of Steric Bulk in Topology

Expertise & Experience: Understanding the "Why"

When designing ligands for MOFs, planar and highly conjugated molecules often suffer from dense π-π stacking, leading to tightly interpenetrated networks with little to no void volume. TMCHD is selected specifically to prevent this.

  • C-H Activation over Enolization: Because the C2 position is blocked by two methyl groups, reactivity is forced to the C4 and C6 active methylenes. Oxidation (typically via SeO₂) yields 3,3,6,6-tetramethylcyclohexane-1,2,4,5-tetraone[4].

  • Steric Inhibition of Packing: When this tetraone is condensed with 1H-benzotriazole-5,6-diamine, it forms the rigid H₂-tqpt ligand (6,6,14,14-tetramethyl-6,14-dihydroquinoxalino-[2,3-b]phenazinebistriazole)[2]. The four methyl groups project outward perpendicularly from the planar phenazine backbone.

  • Topological Control: During solvothermal MOF synthesis, these protruding methyl groups act as molecular "bumpers." They sterically hinder the ligands from stacking too closely, thereby preserving the internal porosity of the resulting framework and allowing the creation of coordinatively unsaturated metal sites (as seen in CFA-8)[2][4].

Workflow TMCHD TMCHD (Blocked β-diketone) Tetraone Tetraone Intermediate (Oxidized) TMCHD->Tetraone SeO2 Oxidation (C-H Activation) H2tqpt H2-tqpt Ligand (Bistriazolate) Tetraone->H2tqpt Condensation (Acid Catalyzed) CFA7 CFA-7 MOF (Zn-based) H2tqpt->CFA7 ZnCl2, DMF 140 °C CFA8 CFA-8 MOF (Cu-based) H2tqpt->CFA8 CuCl2, DMA 140 °C (In situ reduction)

Fig 1: Synthetic workflow from TMCHD to advanced CFA-series Metal-Organic Frameworks.

Synthetic Protocol: Preparation of the H₂-tqpt Ligand

Trustworthiness: A Self-Validating System

The following protocol describes the double condensation of the TMCHD-derived tetraone to form the H₂-tqpt ligand. The reaction is self-validating through distinct colorimetric shifts that indicate the progression of Schiff-base formation and subsequent neutralization[2][3].

Reagents:

  • 3,3,6,6-tetramethylcyclohexane-1,2,4,5-tetraone (derived from TMCHD): 1.00 g (5.10 mmol)

  • 1H-benzotriazole-5,6-diamine: 1.60 g (10.70 mmol, ~2.1 eq)

  • Glacial Acetic Acid (CH₃COOH): 200 mL

  • Sodium Carbonate (Na₂CO₃): As needed for neutralization

Step-by-Step Methodology:

  • Suspension: Suspend the tetraone and the diamine in 200 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and the acid catalyst required to drive the nucleophilic attack of the amines onto the ketones.

  • Reflux: Heat the suspension to reflux under continuous stirring for 24 hours.

    • Validation Checkpoint: The mixture will transition into a dark red solution , confirming the successful formation of the highly conjugated phenazine core[3].

  • Precipitation: Cool the reaction flask in an ice bath. Slowly dilute the mixture with 400 mL of deionized water. A solid precipitate will begin to form.

  • Neutralization: Carefully add sodium carbonate to neutralize the acidic suspension.

    • Validation Checkpoint: Upon reaching a neutral pH, the suspension will undergo a sharp color change from dark red to light yellow [2]. This shift indicates the deprotonation of intermediate species and the stabilization of the bistriazolate ligand.

  • Isolation: Filter the light yellow precipitate under vacuum. Wash thoroughly with deionized water followed by a small volume of cold methanol to remove unreacted starting materials.

  • Yield: Dry under vacuum at 60 °C. Expected yield is approximately 2.15 g (73%)[3].

Coordination Protocols: Solvothermal Synthesis of MOFs

The H₂-tqpt ligand coordinates with transition metals to form highly crystalline frameworks. The choice of solvent and metal salt dictates the final topology and oxidation state of the metal node.

Protocol A: Synthesis of CFA-7 (Zinc-based)
  • Reaction Setup: Combine H₂-tqpt and anhydrous ZnCl₂ in N,N-dimethylformamide (DMF).

  • Solvothermal Heating: Heat the mixture in a sealed Teflon-lined autoclave at 140 °C for 72 hours.

    • Causality: Under these conditions, DMF slowly decomposes to release dimethylamine, which acts as a gentle base to slowly deprotonate the triazole rings of H₂-tqpt, ensuring highly ordered crystal growth rather than amorphous precipitation.

  • Validation: The successful reaction yields pseudo-cubic crystals of CFA-7, which features Kuratowski-type [Zn₅Cl₄(tqpt)₃] secondary building units (SBUs)[3][5].

Protocol B: Synthesis of CFA-8 (Copper-based)
  • Reaction Setup: Combine H₂-tqpt and anhydrous CuCl₂ in N,N-dimethylacetamide (DMA).

  • Solvothermal Heating: Heat in a sealed autoclave at 140 °C for 72 hours.

    • Causality: While Cu(II) is used as the starting material, the solvothermal conditions (specifically the DMA solvent and the electron-rich triazole groups) facilitate the in-situ reduction of Cu(II) to Cu(I)[2].

  • Validation: The reaction yields orange, lenticular (lens-shaped) crystals . This framework features 1D Cu(I) coordination polymers with open metal sites, exhibiting a reversible "breathing" effect upon solvent removal[4].

CoordinationLogic Ligand H2-tqpt Ligand - Steric Bulk (gem-dimethyl) - Rigid Phenazine Backbone - Bistriazolate Donors Zn_SBU Zn(II) SBU Kuratowski-type[Zn5Cl4(tqpt)3] Ligand->Zn_SBU N-coordination (Zn2+) Cu_SBU Cu(I) SBU 1D Coord. Polymer[Cu2(tqpt)] Ligand->Cu_SBU N-coordination (Cu+) Topology1 CFA-7: Interpenetrated Network Zn_SBU->Topology1 Steric Packing Topology2 CFA-8: Open Metal Sites Cu_SBU->Topology2 Open Framework

Fig 2: Coordination logic mapping the structural features of H2-tqpt to the final MOF topologies.

Quantitative Data & Topological Comparison

The steric influence of the TMCHD-derived methyl groups manifests differently depending on the metal node geometry. The table below summarizes the contrasting structural outcomes of the two protocols.

MOF DesignationMetal NodeOxidation StateSBU StructureLigandKey Topological Feature
CFA-7 Zinc (Zn)+2Kuratowski-type [Zn₅Cl₄(tqpt)₃]tqpt²⁻Interpenetrated network; robust thermal stability[3].
CFA-8 Copper (Cu)+11D Coordination Polymer [Cu₂(tqpt)]tqpt²⁻Coordinatively unsaturated open metal sites; structural flexibility (breathing)[2][4].

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 69706, 2,2,5,5-Tetramethyl-1,3-cyclohexanedione." National Institutes of Health. URL:[Link]

  • Denysenko, D., et al. "CFA-7: an interpenetrated metal–organic framework of the MFU-4 family." RSC Advances, Vol. 5, Issue 66 (2015): 53653-53657. URL:[Link]

  • Grzywa, M., et al. "A structurally flexible triazolate-based metal–organic framework featuring coordinatively unsaturated copper(I) sites." Dalton Transactions, Vol. 45, Issue 34 (2016): 13474-13481. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis via Knoevenagel Condensation with 1,3-Cyclohexanedione and its Tetramethyl Analogue

Introduction: Beyond a Name Reaction The Knoevenagel condensation, first documented by Emil Knoevenagel, is a cornerstone reaction in synthetic organic chemistry for forging carbon-carbon bonds.[1][2] It is fundamentally...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Name Reaction

The Knoevenagel condensation, first documented by Emil Knoevenagel, is a cornerstone reaction in synthetic organic chemistry for forging carbon-carbon bonds.[1][2] It is fundamentally a nucleophilic addition of a carbanion from an active methylene compound to a carbonyl group, followed by a dehydration step to yield a conjugated α,β-unsaturated product.[1][3][4] The versatility of this reaction has established it as an indispensable tool in the synthesis of fine chemicals, functional polymers, and a vast array of pharmacologically significant molecules.[2][5][6][7]

This guide moves beyond a textbook definition to provide in-depth, field-proven insights into the application of two particularly reactive methylene substrates: 1,3-cyclohexanedione and its derivative, 2,2,5,5-tetramethyl-1,3-cyclohexanedione (commonly known as dimedone). We will explore the mechanistic nuances, strategic control of reaction pathways, and detailed protocols essential for researchers in medicinal chemistry and materials science.

The Substrates: 1,3-Cyclohexanedione and Dimedone

1,3-Cyclohexanedione and dimedone are cyclic β-dicarbonyl compounds distinguished by a highly reactive methylene group (C2) situated between two electron-withdrawing carbonyls.[8][9] This unique positioning significantly increases the acidity of the C-H protons, facilitating their removal by even mild bases to generate a stabilized enolate.[1][8]

Key Characteristics:

  • Keto-Enol Tautomerism: These diones exist in a dynamic equilibrium between their keto and enol forms. The enol tautomer, stabilized by an intermolecular hydrogen-bonding network, is the active nucleophile in the condensation.[8][9]

  • Dimedone (2,2,5,5-tetramethyl-1,3-cyclohexanedione): The gem-dimethyl groups at the C5 position offer distinct advantages. They enhance the stability and crystallinity of the resulting products, which is invaluable for the isolation and characterization of aldehydes.[10] Furthermore, dimedone exhibits a high degree of selectivity for aldehydes over ketones under standard reaction conditions, making it a superior reagent for specific analytical and synthetic applications.[10]

Mechanistic Pathways: A Tale of Two Products

The reaction of these cyclic diones with aldehydes is not a simple, single-step condensation. It typically proceeds through a tandem sequence, and understanding this pathway is critical to controlling the final product outcome.

The Initial Knoevenagel Condensation

The reaction begins with a classic base-catalyzed Knoevenagel condensation. A weak amine base, such as piperidine or diethylamine, is sufficient to deprotonate the active methylene group, forming the reactive enolate.[3] This enolate then executes a nucleophilic attack on the aldehyde's carbonyl carbon, leading to a β-hydroxy intermediate that rapidly dehydrates to yield the α,β-unsaturated Knoevenagel adduct.[1][3]

The Tandem Knoevenagel-Michael Addition

The initial adduct is a conjugated enone and thus an excellent Michael acceptor. In the presence of excess dione, a second molecule of the enolized dione can perform a conjugate (Michael) addition to the β-carbon of the newly formed double bond.[10][11] This tandem sequence is highly efficient and results in the formation of a 2,2'-arylmethylene-bis(3-hydroxy-cyclohexenone) derivative, often termed a "bis-dimedone" adduct.[8][12]

Intramolecular Cyclization to Xanthenediones

Often, the bis-adduct is not the final isolated product. Under acidic conditions or upon heating, this intermediate undergoes a spontaneous intramolecular cyclization and subsequent dehydration.[10][12] This final step yields a highly stable, fused heterocyclic system known as an octahydroxanthenedione.[13][14] These xanthene derivatives are of significant interest due to their broad spectrum of biological activities.[13][15]

Diagram 1: Reaction Pathways

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization Dione 1,3-Dione (Dimedone) Adduct Knoevenagel Adduct (α,β-Unsaturated Ketone) Dione->Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Adduct Catalyst1 Base Catalyst (e.g., Piperidine) Catalyst1->Dione Deprotonation Dione2 Second 1,3-Dione Molecule BisAdduct Bis-Adduct (Michael Adduct) Adduct->BisAdduct 1,4-Addition Dione2->BisAdduct Xanthene Octahydroxanthenedione BisAdduct->Xanthene Catalyst2 Heat or Acid Catalyst Catalyst2->BisAdduct Dehydration/ Cyclization G A 1. Reactant Setup Add dione, aldehyde, and solvent (if any) to reaction vessel. B 2. Catalyst Addition Introduce catalyst to the stirred mixture. A->B C 3. Reaction Stir at specified temperature. Monitor progress via TLC. B->C D 4. Product Isolation Precipitate forms or is induced. Collect by vacuum filtration. C->D E 5. Purification Wash solid with cold solvent. Recrystallize if necessary. D->E F 6. Characterization Analyze via NMR, IR, and Mass Spec. E->F

Caption: A generalized workflow for Knoevenagel condensation reactions.

Protocol 1: Green Synthesis of a Bis-Dimedone Derivative in Aqueous Media

This protocol is adapted from a highly efficient and environmentally friendly procedure for synthesizing bis-dimedone derivatives. [8]

  • Materials:

    • Dimedone (2,2,5,5-tetramethyl-1,3-cyclohexanedione) (3.0 mmol, 420 mg)

    • Aromatic Aldehyde (e.g., 4-methylbenzaldehyde) (1.5 mmol)

    • Diethylamine (Et₂NH) (1.5 mmol, 155 µL)

    • Deionized Water (degassed, 3.0 mL)

    • Diethyl ether for washing

    • Ethanol for recrystallization

  • Equipment:

    • 25 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Buchner funnel and filter flask

  • Procedure:

    • To the 25 mL round-bottom flask, add dimedone (3.0 mmol), the chosen aromatic aldehyde (1.5 mmol), and deionized water (3.0 mL).

    • Begin vigorous stirring to create a suspension.

    • Add diethylamine (1.5 mmol) to the mixture.

    • Continue stirring at room temperature. The reaction is typically rapid, and a precipitate will begin to form.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 15-60 minutes).

    • Once complete, collect the precipitated product by vacuum filtration.

    • Wash the solid product thoroughly with diethyl ether (3 x 20 mL) to remove any unreacted aldehyde.

    • Dry the crude product. For further purification, recrystallize from ethanol to afford the pure bis-dimedone derivative.

Protocol 2: Solvent-Free Synthesis of an Octahydroxanthenedione Derivative

This protocol utilizes an acidic catalyst under solvent-free conditions, a method that favors the direct formation of the cyclized xanthenedione product. [13]

  • Materials:

    • 1,3-Cyclohexanedione (2.0 mmol)

    • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

    • Formic Acid (85%) (0.5 mL)

    • Cold ethanol for washing

  • Equipment:

    • 10 mL vial or small flask

    • Magnetic stirrer and stir bar

    • Buchner funnel and filter flask

  • Procedure:

    • In the reaction vial, combine 1,3-cyclohexanedione (2.0 mmol) and the aromatic aldehyde (1.0 mmol).

    • Add the formic acid (0.5 mL), which acts as both the catalyst and the reaction medium.

    • Stir the mixture vigorously at room temperature. The reactants will dissolve, and the reaction will proceed.

    • A solid product will typically precipitate out of the solution within 10-20 minutes.

    • Continue stirring for the designated time as determined by TLC or until precipitation is complete.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold ethanol to remove residual formic acid and any impurities.

    • Dry the product under vacuum to yield the pure octahydroxanthenedione.

Applications in Drug Discovery and Materials Science

The products derived from these reactions are not mere laboratory curiosities; they are valuable molecular scaffolds with proven utility.

  • Pharmacological Activity: Xanthenedione and bis-dione derivatives exhibit a remarkable range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. [5][13][15]Notably, certain adducts of 1,3-cyclohexanedione have been identified as potent non-purine inhibitors of xanthine oxidase, presenting a promising therapeutic strategy for conditions like gout. [16]* Synthetic Intermediates: These compounds are versatile building blocks for constructing more complex molecules, including various heterocyclic and spirocyclic systems that are of high interest in medicinal chemistry. [8][17]

References

  • Benchchem. (n.d.). Assessing the Specificity of Dimedone for Aldehydes Over Ketones: A Comparative Guide.
  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2014). Tandem Knoevenagel–Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives. Arabian Journal of Chemistry.
  • Zhang, Y., Dou, Q., et al. (2012). Knoevenagel condensations of 1,3-dicarbonyl compounds with aldehydes catalyzed by heterogeneous Ps-AlCl3 without solvents. Semantic Scholar.
  • Zhang, Y., Dou, Q., et al. (2012). Knoevenagel condensations of 1,3-dicarbonyl compounds with aldehydes catalyzed by heterogeneous Ps-AlCl3 without solvents. RSC Publishing.
  • Tokala, R., Bora, D., & Shankaraiah, N. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed.
  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation Conditions with 1,3-Cyclopentanedione.
  • Semantic Scholar. (2024). Investigation of the reaction of dimedone with aromatic aldehydes in the presence of copper oxide nanoparticles.
  • Pandey, R., Singh, D., Thakur, N., & Raj, K. K. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC.
  • ACS Omega. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Mohite, A. R., & Bhat, R. G. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.
  • Safaei, H. R., Movahed, A. E., Davoodi, M., Shekouhy, M., Rahmanian, V., & Safaei, M. (n.d.). One-Pot Multi Component Synthesis of Xanthenediones and Acridinediones at Room Temperature. Asian Journal of Chemistry.
  • Kang, H., Hu, Y., Huang, H., & Wei, P. (2008). Condensation of 1,3-cyclohexanedione with aromatic aldehydes catalyzed by acidic ionic liquids. ResearchGate.
  • SIRJANA JOURNAL. (n.d.). Dimedone: A Versatile Molecule in the synthesis of various heterocycles.
  • ResearchGate. (n.d.). Scheme 3. Various adducts obtained from dimedone and aromatic aldehydes.
  • Asian Journal of Green Chemistry. (2026). Green Synthesis of Dimedone-Based Compounds under Ultrasonic and Reflux Conditions and Assessment of Their Anticancer Activity.
  • Heravi, M., Janati, F., & Zadsirjan, V. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Chemical Monthly.
  • Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate.
  • Benchchem. (n.d.). preventing unexpected side products in dimedone reactions.

Sources

Application

Application Note: Laboratory Synthesis and Characterization of 2,2,5,5-Tetramethylcyclohexane-1,3-dione

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Focus: Organic Intermediates, Ligand Precursors, and Scaffold Synthesis Introduction and Rationale 2,2,5,5-Tetrame...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Focus: Organic Intermediates, Ligand Precursors, and Scaffold Synthesis

Introduction and Rationale

2,2,5,5-Tetramethylcyclohexane-1,3-dione (often referred to as 2,2-dimethyldimedone) is a highly sterically hindered cyclic β -diketone. It serves as a critical building block in the synthesis of complex biologically active hybrid molecules, such as tetrahydrobenzo[d]thiazole derivatives[1], and as a precursor for bulky organic linkers in the construction of specialized metal-organic frameworks (MOFs), including the MFU-4 family[2].

The synthesis of this compound relies on the exhaustive C -alkylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone). Because dimedone exhibits pronounced keto-enol tautomerism, directing the electrophilic attack exclusively to the C2 carbon—while avoiding O -alkylation—requires precise control over the base, solvent, and thermal conditions.

Physicochemical Properties Summary

To facilitate downstream analytical tracking, the core physicochemical properties of the target compound are summarized below[3][4][5]:

PropertyValue
IUPAC Name 2,2,5,5-Tetramethylcyclohexane-1,3-dione
CAS Registry Number 702-50-1
Molecular Formula C10​H16​O2​
Molecular Weight 168.23 g/mol
Melting Point 95 °C
Boiling Point 245.8 °C (at 760 mmHg)
Topological Polar Surface Area 34.1 Ų

Mechanistic Insights and Experimental Design

The protocol described herein is adapted from validated methodologies for the exhaustive methylation of dimedone[1].

Causality in Reagent Selection:

  • Base ( K2​CO3​ ): A mild, insoluble inorganic base like potassium carbonate is preferred over stronger bases (e.g., NaH or alkoxides). K2​CO3​ provides a controlled, heterogeneous deprotonation environment that strongly favors the formation of the thermodynamically stable C -enolate over the O -enolate, driving C -alkylation.

  • Solvent (Acetonitrile, CH3​CN ): As a polar aprotic solvent, acetonitrile poorly solvates the enolate anion, leaving it highly nucleophilic and reactive toward the alkyl halide.

  • Electrophile (Methyl Iodide, CH3​I ): The high polarizability and excellent leaving group ability of the iodide ion make CH3​I the optimal reagent for the SN​2 displacement, particularly for the sterically demanding second methylation step.

  • Thermal Profile (0 °C to 50 °C): Initial deprotonation is highly exothermic and is conducted at 0 °C to prevent solvent degradation or side reactions. The reaction is subsequently heated to 50 °C to provide the activation energy required to overcome the steric hindrance introduced during the second methylation at the C2 position.

Experimental Protocol: Step-by-Step Synthesis

Caution: Methyl iodide is a volatile alkylating agent and a suspected carcinogen. All operations must be conducted in a properly ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Reagents Required
  • 5,5-Dimethylcyclohexane-1,3-dione (Dimedone): 1.0 equivalent (e.g., 30.0 g, 214.2 mmol)

  • Potassium Carbonate ( K2​CO3​ ), anhydrous: 3.0 equivalents (88.8 g, 642.8 mmol)

  • Methyl Iodide ( CH3​I ): 2.5 equivalents (76.0 g, 535.7 mmol)

  • Acetonitrile ( CH3​CN ), anhydrous: 240 mL

  • Ethyl Acetate (EtOAc) and Saturated NH4​Cl (aq) for workup.

Methodology
  • Enolate Generation:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Dissolve dimedone (30.0 g) in anhydrous acetonitrile (240 mL).

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Add anhydrous K2​CO3​ (88.8 g) in portions to the stirring solution. Stir for 20 minutes at 0 °C to ensure complete initial deprotonation.

  • Electrophilic Addition:

    • While maintaining the temperature at 0 °C, add methyl iodide (76.0 g) dropwise via an addition funnel over 15 minutes. Note: Dropwise addition prevents localized concentration spikes and mitigates the exothermic nature of the initial alkylation.

  • Thermal Alkylation:

    • Remove the ice bath and gradually warm the reaction mixture to room temperature.

    • Transfer the flask to an oil bath and heat the reaction mixture to 50 °C. Maintain vigorous stirring at this temperature for 10 hours[1].

    • Monitor the reaction progress via TLC (Hexanes:EtOAc, 7:3) until the mono-methylated intermediate is fully consumed.

  • Reaction Quenching and Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous NH4​Cl solution (100 mL) to neutralize any remaining base and unreacted methyl iodide.

    • Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Extraction and Purification:

    • Extract the aqueous residue with Ethyl Acetate ( 3×150 mL).

    • Wash the combined organic layers sequentially with distilled water (100 mL) and brine (100 mL).

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the crude product.

    • Recrystallize the crude solid from a minimal amount of hot ethanol or hexanes to afford pure 2,2,5,5-tetramethylcyclohexane-1,3-dione as a crystalline solid.

Process Visualization

SynthesisWorkflow Start Dimedone (5,5-dimethylcyclohexane-1,3-dione) + Anhydrous Acetonitrile Step1 Step 1: Enolate Formation Add K2CO3 at 0 °C Stir for 20 mins Start->Step1 Step2 Step 2: Electrophilic Attack Dropwise addition of CH3I at 0 °C Step1->Step2 Step3 Step 3: Steric Overcome (2nd Alkylation) Heat to 50 °C for 10 hours Step2->Step3 Step4 Step 4: Quench & Extraction Sat. NH4Cl (aq) -> EtOAc Extraction Step3->Step4 Step5 Step 5: Purification Dry over Na2SO4, Concentrate, Recrystallize Step4->Step5 Product 2,2,5,5-Tetramethylcyclohexane-1,3-dione (Yield: ~70-85%) Step5->Product

Workflow for the synthesis of 2,2,5,5-tetramethylcyclohexane-1,3-dione.

Analytical Validation

To ensure the self-validating nature of the protocol, researchers must confirm the absence of the enol proton and the integration of the newly added methyl groups.

  • 1 H NMR ( CDCl3​ ): The successful double methylation is confirmed by the disappearance of the acidic C2 proton (or enol -OH) typically found in dimedone. The spectrum will show two distinct sharp singlets integrating for 6 protons each (the C5 gem-dimethyls and the newly added C2 gem-dimethyls), and a singlet integrating for 4 protons corresponding to the symmetric CH2​ groups at C4 and C6 [6].

  • IR Spectroscopy: The disappearance of the broad -OH stretch (from the enol tautomer of dimedone) and the presence of a strong, sharp C=O stretching frequency characteristic of an unconjugated cyclic ketone (~1710-1720 cm −1 ) confirms the diketone structure[1].

Sources

Method

Application Note: Rational Design of MOF Catalysts Using 2,2,5,5-Tetramethyl-1,3-cyclohexanedione

Target Audience: Researchers, Materials Scientists, and Catalysis Engineers Focus: Synthesis of the H2-tqpt ligand, assembly of the CFA-8 Metal-Organic Framework (MOF), and its application in aerobic C-H oxidation. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Catalysis Engineers Focus: Synthesis of the H2-tqpt ligand, assembly of the CFA-8 Metal-Organic Framework (MOF), and its application in aerobic C-H oxidation.

Introduction & Mechanistic Grounding

In the landscape of advanced catalytic materials, the rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of their organic linkers. 2,2,5,5-Tetramethyl-1,3-cyclohexanedione (CAS 702-50-1)[1] has emerged as a privileged precursor for synthesizing highly specialized, sterically demanding ligands.

Unlike standard cyclic diones, the gem-dimethyl groups at the 2- and 5-positions of this molecule serve two critical mechanistic functions:

  • Conformational Locking: They completely block enolization at the 2-position and restrict conformational inversion[2]. This rigidity ensures the molecule remains in a stable diketone state, which is a strict prerequisite for its subsequent oxidation to a tetraone.

  • Steric Shielding: When converted into the extended bistriazolate ligand H2-tqpt (6,6,14,14-tetramethyl-6,14-dihydroquinoxalino[2,3-b]phenazinebis-triazole)[3], the bulky tetramethyl groups prevent the dense interpenetration of MOF networks during self-assembly.

This steric control forces the formation of CFA-8 (Coordination Framework Augsburg University-8)[4], a highly porous, structurally flexible MOF. Crucially, this specific topology exposes coordinatively unsaturated Cu(I) sites within the pores, which act as powerful Lewis acids for activating molecular oxygen in catalytic workflows[3].

Quantitative Data & Material Profiles

To ensure reproducibility, the physicochemical baseline of the precursor and the operational parameters of the resulting catalyst are summarized below.

Table 1: Physicochemical Profile of the Precursor [1]

Property Value
IUPAC Name 2,2,5,5-Tetramethylcyclohexane-1,3-dione
CAS Number 702-50-1
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Melting Point 95 °C

| Boiling Point | 245.8 °C (at 760 mmHg) |

Table 2: CFA-8 Catalytic Oxidation Parameters [3]

Parameter Condition / Value
Catalyst CFA-8 MOF (0.2 mol%)
Co-catalyst N-hydroxyphthalimide (NHPI) (10 mol%)
Substrate Ethylbenzene
Oxidant Ambient Air / O₂
Active Site Coordinatively unsaturated Cu(I)

| Primary Product | Acetophenone |

Workflow Visualizations

Synthesis A 2,2,5,5-Tetramethyl-1,3-cyclohexanedione (Sterically Locked Precursor) B Oxidation (Intermediate Phase) A->B C 3,3,6,6-Tetramethylcyclohexane- 1,2,4,5-tetraone B->C D Condensation with 1H-benzotriazole-5,6-diamine C->D E H2-tqpt Ligand (Bistriazolate) D->E F Solvothermal Reaction with CuCl2 in DMA E->F G CFA-8 MOF [Cu2(tqpt)] Catalyst F->G

Synthesis workflow from 2,2,5,5-tetramethyl-1,3-cyclohexanedione to the CFA-8 MOF catalyst.

Catalysis A CFA-8 MOF (Unsaturated Cu I sites) C O2 Activation A->C B NHPI (Co-catalyst) B->C D PINO Radical Generation C->D F Benzylic C-H Abstraction D->F E Ethylbenzene (Substrate) E->F F->B NHPI Regeneration G Acetophenone (Product) F->G

Catalytic cycle for the aerobic oxidation of ethylbenzene using CFA-8 and NHPI.

Experimental Protocols

The following protocols outline the self-validating methodology required to synthesize the catalytic framework and execute the oxidation workflow.

Protocol A: Synthesis of the H2-tqpt Ligand[3]

Expert Insight: The use of glacial acetic acid as a solvent provides the necessary acidic environment to catalyze the double Schiff-base condensation between the tetraone and the diamine. Extended reflux ensures complete cyclization to the pyrazine rings, shifting the equilibrium toward the highly conjugated bistriazolate system.

  • Precursor Preparation: Oxidize 2,2,5,5-tetramethyl-1,3-cyclohexanedione using standard literature procedures to yield 3,3,6,6-tetramethylcyclohexane-1,2,4,5-tetraone.

  • Suspension: In a 500 mL round-bottom flask, suspend 1.00 g (5.10 mmol) of the tetraone and 1.60 g (10.70 mmol) of 1H-benzotriazole-5,6-diamine in 200 mL of glacial acetic acid.

  • Condensation: Heat the suspension to reflux under continuous, vigorous stirring for 24 hours. The mixture will form a dark red solution.

  • Precipitation: Cool the flask in an ice bath. Slowly dilute the mixture with 400 mL of deionized water to induce the precipitation of the crude product.

  • Neutralization (Self-Validation Step): Slowly add sodium carbonate to neutralize the suspension. Observe the color change: The suspension will transition from dark red to a vibrant yellow. This visual cue confirms the successful deprotonation of intermediate species and the formation of the free H2-tqpt ligand.

  • Isolation: Filter the yellow solid, wash thoroughly with deionized water, and dry under vacuum.

Protocol B: Solvothermal Assembly of CFA-8 MOF[4]

Expert Insight: N,N-dimethylacetamide (DMA) is selected as the solvent because its boiling point and coordination ability perfectly balance the solubilization of the rigid H2-tqpt ligand and the controlled release of Cu ions, preventing rapid, amorphous precipitation.

  • Dissolution: Dissolve the synthesized H2-tqpt ligand and anhydrous CuCl₂ in DMA.

  • Solvothermal Reaction: Transfer the homogeneous mixture to a Teflon-lined stainless steel autoclave. Seal and heat the vessel at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/h. Causality: Slow cooling is critical to yield high-quality, defect-free single crystals suitable for catalysis, preventing kinetic trapping of framework defects.

  • Harvesting (Self-Validation Step): Isolate the resulting crystals. The formation of orange, lenticular-shaped crystals is diagnostic of the CFA-8 phase containing the active Cu(I) centers.

Protocol C: Catalytic Aerobic Oxidation of Ethylbenzene[3]

Expert Insight: The coordinatively unsaturated Cu(I) sites in CFA-8 act as Lewis acids to activate molecular oxygen. This activated O₂ abstracts a hydrogen from the NHPI co-catalyst to generate the highly reactive PINO (phthalimide N-oxyl) radical, which subsequently oxidizes the benzylic C-H bond of ethylbenzene.

  • Reaction Setup: In a pressure-rated reaction vessel, combine ethylbenzene (substrate), 0.2 mol% CFA-8 crystals, and 10 mol% NHPI.

  • Atmosphere: Pressurize the vessel with O₂ (or connect to an open-air reflux condenser, depending on the desired reaction kinetics).

  • Oxidation: Stir the mixture at 70–80 °C. Monitor the conversion of ethylbenzene to acetophenone via GC-MS or TLC.

  • Catalyst Recovery & Validation: Post-reaction, recover the heterogeneous CFA-8 catalyst via simple centrifugation. Self-Validation: Perform Powder X-ray Diffraction (PXRD) on the recovered catalyst. The retention of the original diffraction pattern confirms the structural robustness of the MOF and validates its recyclability for subsequent catalytic cycles.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2,2,5,5-Tetramethylcyclohexane-1,3-dione

Welcome to the technical support and troubleshooting guide for 2,2,5,5-Tetramethylcyclohexane-1,3-dione (also known as 2,2-dimethyldimedone). This compound is a critical building block in the synthesis of natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 2,2,5,5-Tetramethylcyclohexane-1,3-dione (also known as 2,2-dimethyldimedone). This compound is a critical building block in the synthesis of natural products, including chrysanthemic acid and pyrethroid insecticides. Because it serves as a foundational intermediate, its purity directly dictates the stereoselectivity and yield of downstream reactions.

This guide is designed for research scientists and drug development professionals, providing field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure >99% purity of your synthesized material.

Quantitative Physical Properties

Before initiating any purification workflow, it is critical to understand the physical parameters that dictate the compound's behavior in solvents and on stationary phases.

PropertyValueScientific Implication for Purification
CAS Number 702-50-1Standard identifier for reagent sourcing[1].
Molecular Formula C₁₀H₁₆O₂Fully substituted α-carbon prevents enolization.
Molecular Weight 168.23 g/mol Relatively low mass; amenable to gas chromatography[2].
Melting Point 94 – 97 °CSolid at room temperature; ideal for recrystallization[1].
Boiling Point 245.8 °C (at 760 mmHg)High boiling point; distillation requires high vacuum[1].
Density 0.954 g/cm³Less dense than water[2].
Solubility Chloroform, Ethanol, EtherHighly soluble in organic solvents; insoluble in water[1].

Purification Decision Workflow

The structural symmetry of 2,2,5,5-tetramethylcyclohexane-1,3-dione allows for multiple purification vectors. Select your method based on the crude purity profile outlined in the decision tree below.

PurificationWorkflow Crude Crude 2,2,5,5-Tetramethyl- cyclohexane-1,3-dione Analyze Purity Analysis (1H-NMR, TLC) Crude->Analyze Decision Purity Level? Analyze->Decision HighPurity > 90% Purity (Minor Impurities) Decision->HighPurity Yes LowPurity < 90% Purity (Colored/Complex) Decision->LowPurity No Recrystallization Recrystallization (Hexane/Ether or EtOH) HighPurity->Recrystallization Chromatography Flash Chromatography (Silica, Hexane/Ether) LowPurity->Chromatography PureProduct Pure Compound (> 99%, MP: 95-97 °C) Recrystallization->PureProduct Chromatography->Recrystallization Post-column polishing

Decision tree for the purification of 2,2,5,5-tetramethylcyclohexane-1,3-dione based on crude purity.

Self-Validating Experimental Protocols

Protocol A: Flash Chromatography Separation

Causality: When synthesizing this compound via the methylation of dimedone, unreacted starting material is a common impurity. Dimedone has enolizable α-protons, making it highly polar. The fully methylated target compound is locked in the diketone form, drastically reducing its polarity and preventing hydrogen bonding with silica gel[3]. Workflow:

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM).

  • Column Packing: Pack a silica gel column using a non-polar solvent system: Hexane/Diethyl Ether (90:10 v/v)[3].

  • Elution: Run the column with the 90:10 Hexane/Ether mobile phase. The target compound will elute rapidly, while unreacted dimedone will be strongly retained on the baseline.

  • Validation: Spot fractions on a TLC plate. Visualize using a UV lamp (254 nm) or an anisaldehyde stain. The target compound must show a single, high- Rf​ spot.

  • Isolation: Pool the validated fractions and concentrate under reduced pressure to yield an off-white solid.

Protocol B: Recrystallization

Causality: For crude mixtures >90% pure, recrystallization leverages the compound's highly symmetrical structure to form an exclusive crystal lattice, excluding structurally dissimilar impurities. Workflow:

  • Dissolution: Place the solid in a round-bottom flask. Add a minimal amount of hot absolute ethanol (or a Hexane/Ethyl Acetate mixture) until the solid is just dissolved.

  • Hot Filtration: If insoluble dark particulates remain, perform a rapid hot gravity filtration to prevent nucleation around impurities.

  • Lattice Formation: Allow the solution to cool ambiently to room temperature. Do not crash-cool immediately, as rapid precipitation traps solvent molecules and impurities within the crystal matrix.

  • Maturation: Once room temperature is reached, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize thermodynamic yield.

  • Validation: Isolate the white needles via vacuum filtration. Dry under high vacuum for 4 hours. Verify success by measuring the melting point; a self-validated pure batch will melt sharply between 95–97 °C[3].

Troubleshooting & FAQs

Q: During recrystallization from boiling ethanol, my compound "oils out" (forms a biphasic liquid) instead of forming crystals. What is the mechanistic cause and how can I resolve this? A: Oiling out (liquid-liquid phase separation) occurs when the solute melts before it dissolves, or when it separates from the solution at a temperature above its melting point. Because 2,2,5,5-tetramethylcyclohexane-1,3-dione melts at 95 °C[1], boiling ethanol (~78 °C) is dangerously close to its melting point. If impurities depress the melting point of your crude mixture below 78 °C, the compound will separate as an oil rather than forming a crystal lattice. Corrective Action: Switch to a lower-boiling solvent system (e.g., hexane/diethyl ether) or perform a rapid silica plug (Protocol A) to remove MP-depressing impurities before attempting recrystallization.

Q: I am observing co-elution of my product with a yellow impurity during chromatography. How do I improve resolution? A: Co-elution indicates that the mobile phase is too polar, causing the target diketone and the impurity to migrate at the solvent front. Corrective Action: Reduce the polarity of your mobile phase. If using Hexane/Ethyl Acetate, switch to Hexane/Diethyl Ether (90:10)[3]. Diethyl ether provides different selectivity due to its specific dipole moment and lack of ester functionality, which often resolves closely eluting diketones better than ethyl acetate. Validate the separation via 2D-TLC before running the column.

Q: Can sublimation be utilized as a solvent-free purification alternative? A: Yes. The high degree of methylation and molecular symmetry of 2,2,5,5-tetramethylcyclohexane-1,3-dione disrupts strong intermolecular packing, granting it a relatively high vapor pressure for a solid of its molecular weight (168.23 g/mol )[2]. Corrective Action: Perform vacuum sublimation at 50–60 °C under reduced pressure (e.g., 0.1 mmHg). The product will deposit as pure white needles on the cold finger. Validate purity via ¹H-NMR to ensure the complete absence of residual solvent peaks that typically plague recrystallized batches.

References

  • LookChem.
  • GuideChem. "2,2,5,5-Tetramethylcyclohexane-1,3-dione 702-50-1 wiki." GuideChem.
  • Bergman, J. et al. "Structure elucidation of some products obtained by acid-catalyzed condensation of indole with acetone." Academia.edu.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions of 2,2,5,5-Tetramethyl-1,3-cyclohexanedione

Introduction to the Challenges 2,2,5,5-Tetramethyl-1,3-cyclohexanedione is a valuable building block in organic synthesis. However, the presence of four methyl groups introduces significant steric hindrance, which can dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Challenges

2,2,5,5-Tetramethyl-1,3-cyclohexanedione is a valuable building block in organic synthesis. However, the presence of four methyl groups introduces significant steric hindrance, which can dramatically influence its reactivity compared to its non-methylated or dimethylated analogs.[1] This steric bulk can lead to unexpected side reactions, lower yields, and purification challenges. This guide will help you understand, anticipate, and mitigate these issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My Knoevenagel condensation with an aromatic aldehyde is sluggish and gives low yields. What is happening and how can I improve it?

Answer:

This is a common issue when working with 2,2,5,5-tetramethyl-1,3-cyclohexanedione. The steric hindrance caused by the four methyl groups can significantly slow down the rate of nucleophilic attack of the enolate on the aldehyde.[1] Furthermore, the desired product can also be sterically congested, potentially leading to a less favorable equilibrium.

Underlying Cause:

The Knoevenagel condensation proceeds through the formation of an enolate, which then attacks the carbonyl carbon of the aldehyde. The gem-dimethyl groups at the 2- and 5-positions of the cyclohexanedione ring sterically shield the reactive methylene group at the 4-position, making enolate formation and subsequent reaction more difficult.

Troubleshooting and Optimization:

  • Choice of Catalyst and Reaction Conditions:

    • Stronger Bases: While traditional catalysts like piperidine might be sufficient for less hindered diones, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective in promoting enolate formation.

    • Lewis Acid Catalysis: The use of a Lewis acid, such as InCl₃, in the presence of a promoter like acetic anhydride, can activate the aldehyde, making it more susceptible to nucleophilic attack by the sterically hindered enolate.[2]

    • Azeotropic Removal of Water: The final step of the Knoevenagel condensation is the elimination of water. Using a Dean-Stark apparatus with a suitable solvent like toluene can help drive the reaction to completion by removing water as it is formed.

  • Reaction Temperature and Time:

    • Due to the slower reaction rate, higher temperatures and longer reaction times are often necessary. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to avoid decomposition of starting materials or products.

Optimized Protocol (Example):

A robust method for the Knoevenagel condensation of 2,2,5,5-tetramethyl-1,3-cyclohexanedione with an aromatic aldehyde involves the use of a Lewis acid catalyst.

  • Materials:

    • 2,2,5,5-tetramethyl-1,3-cyclohexanedione (1.0 equiv.)

    • Aromatic aldehyde (1.0 equiv.)

    • Indium(III) chloride (InCl₃) (10 mol%)

    • Acetic anhydride (1.0 equiv.)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2,5,5-tetramethyl-1,3-cyclohexanedione, the aromatic aldehyde, and toluene.

    • Add InCl₃ and acetic anhydride to the mixture.

    • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

    • Continue refluxing until the reaction is complete as indicated by TLC analysis.

    • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

FAQ 2: I am observing a significant amount of a dimeric byproduct in my Knoevenagel condensation. What is this byproduct and how can I prevent its formation?

Answer:

The formation of a dimeric byproduct is a known side reaction in Knoevenagel condensations, especially under certain reaction conditions. This byproduct often arises from a Michael addition of the starting dione onto the initially formed Knoevenagel product.

Underlying Cause:

The α,β-unsaturated ketone product of the Knoevenagel condensation is an excellent Michael acceptor.[3] A molecule of the starting 2,2,5,5-tetramethyl-1,3-cyclohexanedione, acting as a Michael donor, can add to this product, leading to the formation of a dimeric adduct.

Reaction Pathways: Knoevenagel Condensation vs. Dimer Formation

G cluster_0 Desired Knoevenagel Condensation cluster_1 Side Reaction: Dimer Formation A 2,2,5,5-Tetramethyl- 1,3-cyclohexanedione C Knoevenagel Product (α,β-unsaturated ketone) A->C Base/Acid Catalyst B Aromatic Aldehyde B->C D Knoevenagel Product (Michael Acceptor) F Dimeric Adduct D->F Base Catalyst E 2,2,5,5-Tetramethyl- 1,3-cyclohexanedione (Michael Donor) E->F

Caption: Competing pathways in the reaction of 2,2,5,5-tetramethyl-1,3-cyclohexanedione with an aldehyde.

Troubleshooting and Prevention:

  • Control of Stoichiometry:

    • Using a slight excess of the aldehyde (1.1-1.2 equivalents) can help to consume the dione and reduce the likelihood of it acting as a Michael donor.

  • Reaction Conditions:

    • Milder Base: A very strong base can favor the Michael addition. Using a milder base, such as piperidine or triethylamine, might suppress the formation of the dimeric byproduct.

    • Lower Temperature: Running the reaction at a lower temperature will generally slow down all reaction rates, but it may disproportionately affect the rate of the Michael addition compared to the Knoevenagel condensation.

  • Order of Addition:

    • Slowly adding the 2,2,5,5-tetramethyl-1,3-cyclohexanedione to a mixture of the aldehyde and the catalyst can help to maintain a low concentration of the dione, thereby disfavoring the bimolecular Michael addition.

Comparative Reaction Conditions:

ParameterTo Favor Knoevenagel ProductTo Minimize Dimer Formation
Aldehyde Stoichiometry 1.0 - 1.2 equivalents>1.1 equivalents
Base Strength Can vary (e.g., DBU for speed)Milder (e.g., piperidine)
Temperature Elevated (to overcome steric hindrance)Lower (if feasible)
Addition Order Can be added togetherSlow addition of dione
FAQ 3: My Michael addition reactions with α,β-unsaturated ketones are not proceeding or are giving complex mixtures. What are the likely causes and solutions?

Answer:

Michael additions involving 2,2,5,5-tetramethyl-1,3-cyclohexanedione are particularly susceptible to steric effects.[4] The bulky nature of the dione can hinder its approach to the Michael acceptor, leading to slow or no reaction. The formation of complex mixtures suggests that side reactions, such as polymerization of the Michael acceptor or self-condensation of the starting materials, may be occurring under the reaction conditions.

Underlying Cause:

The success of a Michael addition depends on the effective nucleophilic attack of the enolate of the dione (the Michael donor) on the β-carbon of the α,β-unsaturated system (the Michael acceptor).[5] The steric bulk around the nucleophilic carbon of the dione can make this a challenging transformation.

Troubleshooting and Optimization:

  • Catalyst Selection:

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be effective in promoting the reaction between a solid or poorly soluble dione and the Michael acceptor in a biphasic system.

    • Organocatalysis: Chiral organocatalysts, such as quinine-based amines, have been shown to be effective in catalyzing Michael additions of cyclic β-diones, even with sterically hindered substrates, and can also induce enantioselectivity.[6]

  • Solvent Effects:

    • Polar aprotic solvents like DMF or DMSO can help to solvate the enolate and improve its reactivity.

    • In some cases, solvent-free conditions, with mechanical milling, can promote reactions between solid reactants and avoid solvent-related side reactions.[7]

  • Activation of the Michael Acceptor:

    • The use of a Lewis acid can activate the Michael acceptor, making it more electrophilic and more susceptible to attack by the sterically hindered nucleophile.

Experimental Protocol for a Robust Michael Addition:

  • Materials:

    • 2,2,5,5-tetramethyl-1,3-cyclohexanedione (1.0 equiv.)

    • α,β-Unsaturated ketone (Michael acceptor) (1.2 equiv.)

    • Quinine-derived organocatalyst (e.g., quinine-squaramide) (10 mol%)

    • Toluene or Dichloromethane

  • Procedure:

    • In a dry reaction vessel, dissolve the 2,2,5,5-tetramethyl-1,3-cyclohexanedione and the organocatalyst in the chosen solvent.

    • Add the α,β-unsaturated ketone to the mixture.

    • Stir the reaction at the appropriate temperature (this may range from room temperature to gentle heating, depending on the reactivity of the substrates).

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction (if necessary) and work up by washing with a suitable aqueous solution.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting Decision Workflow

G start Low Yield or Side Reactions with 2,2,5,5-Tetramethyl-1,3-cyclohexanedione q1 What is the primary reaction type? start->q1 knoevenagel Knoevenagel Condensation q1->knoevenagel Condensation with aldehyde/ketone michael Michael Addition q1->michael Addition to α,β-unsaturated system q2_k Is the reaction sluggish or is a dimeric byproduct observed? knoevenagel->q2_k q2_m Is the reaction not proceeding or are complex mixtures forming? michael->q2_m sluggish_k Sluggish Reaction q2_k->sluggish_k Sluggish dimer_k Dimeric Byproduct q2_k->dimer_k Dimer sol_sluggish_k Increase temperature Use stronger base (DBU) Use Lewis acid (InCl3) Remove water azeotropically sluggish_k->sol_sluggish_k sol_dimer_k Use excess aldehyde Use milder base Lower temperature Slow addition of dione dimer_k->sol_dimer_k no_reaction_m No Reaction q2_m->no_reaction_m No Reaction complex_mix_m Complex Mixture q2_m->complex_mix_m Complex Mixture sol_no_reaction_m Use organocatalyst Use phase-transfer catalyst Use polar aprotic solvent Activate Michael acceptor no_reaction_m->sol_no_reaction_m sol_complex_mix_m Lower reaction temperature Consider solvent-free conditions Purify starting materials complex_mix_m->sol_complex_mix_m

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. PMC. [Link]

  • The Inversion Process of 1,3-cyclohexanedione. SciELO. [Link]

  • Solid-state radical reactions of 1,3-cyclohexanediones with in situ generated imines mediated by manganese(III) acetate under mechanical milling conditions. Royal Society of Chemistry. [Link]

  • Mechanistic studies of 1,3-dipolar cycloadditions of bicyclic thioisomünchnones with alkenes. A computational rationale focused on donor–acceptor interactions. Organic & Biomolecular Chemistry. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Steric effects. Wikipedia. [Link]

  • Knoevenagel Condensation Catalyzed by 1,1,3,3‐Tetramethylguanidium Lactate. ResearchGate. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Dimerisation of Knoevenagel Condensation Products obtained from Simple Unconjugated and α,β-Unsaturated Ketones. Journal of Chemical Research, Synopses. [Link]

  • Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. The Journal of Organic Chemistry. [Link]

  • 2,2,5,5-TETRAMETHYL-1,3-CYCLOHEXANEDIONE. gsrs. [Link]

  • Mechanistic studies of 1,3-dipolar cycloadditions of bicyclic thioisomünchnones with alkenes. A computational rationale focused. SciSpace. [Link]

  • Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. PMC. [Link]

  • 2-METHYL-1,3-CYCLOHEXANEDIONE. Organic Syntheses. [Link]

  • Process for the manufacture of 1, 3-cyclohexanedione.
  • Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

  • 1, 3-cyclohexanedione and its deriva. RESEARCH ARTICLE. [Link]

  • 1,3-Cyclohexanedione. Wikipedia. [Link]

  • The discovery of 2,5-dialkylcyclohexan-1,3-diones as a new class of natural products. PubMed. [Link]

  • Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. Reaction Chemistry & Engineering. [Link]

  • Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]

  • Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,2,5,5-Tetramethyl-1,3-cyclohexanedione Solubility

Mechanistic Insight: The "Why" Behind the Solubility Issues As a Senior Application Scientist, one of the most common issues I see in the field is the mischaracterization of 2,2,5,5-tetramethyl-1,3-cyclohexanedione (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insight: The "Why" Behind the Solubility Issues

As a Senior Application Scientist, one of the most common issues I see in the field is the mischaracterization of 2,2,5,5-tetramethyl-1,3-cyclohexanedione (CAS 702-50-1) . Many researchers assume this compound will exhibit similar solubility profiles to its widely used analog, Dimedone (5,5-dimethyl-1,3-cyclohexanedione). This assumption leads to frequent experimental failures, particularly unexpected precipitation in polar protic solvents.

The root cause of this discrepancy lies in steric hindrance and the fundamental inability to enolize . Dimedone possesses alpha-protons at the C2 position, allowing it to undergo keto-enol tautomerism. The resulting enol form acts as a strong hydrogen-bond donor, making Dimedone highly soluble in water and alcohols[1].

In stark contrast, 2,2,5,5-tetramethyl-1,3-cyclohexanedione has two methyl groups blocking the C2 position. This structural modification completely prevents enolization. The molecule is locked as a strict, rigid diketone. Conformational studies confirm that this compound fails to show decoalescence of NMR signals even at -160 °C, proving the complete absence of chair-chair exchange and enolization. Consequently, it lacks hydrogen-bond donating capabilities and exhibits a highly lipophilic profile (LogP ~1.97)[2].

SolubilityMechanism cluster_dimedone Dimedone (5,5-dimethyl) cluster_tetra 2,2,5,5-Tetramethyl-1,3-cyclohexanedione Core 1,3-Cyclohexanedione Core Dimedone C2 Position Open Core->Dimedone Tetra C2 Position Blocked (Dimethyl Substituted) Core->Tetra Enol Enolization Occurs (H-Bond Donor Active) Dimedone->Enol Tautomerism PolarSol Soluble in Polar Protic Solvents (MeOH, H2O) Enol->PolarSol Solvation Diketone Strict Diketone (No H-Bond Donor) Tetra->Diketone Steric Hindrance NonPolar Requires Aprotic or Non-Polar Solvents (DCM, THF) Diketone->NonPolar High Lipophilicity

Fig 1: Structural logic tree contrasting Dimedone and 2,2,5,5-Tetramethyl-1,3-cyclohexanedione.

Quantitative Data: Solubility Parameters

To predict solvent compatibility accurately, compare the physicochemical properties of the tetramethyl derivative against Dimedone.

Property2,2,5,5-Tetramethyl-1,3-cyclohexanedioneDimedone (Reference)
CAS Number 702-50-1126-81-8
Enolization at C2 Blocked (Strict Diketone)Active (Forms stable enol)
LogP (Lipophilicity) ~1.97[2]~0.15[3]
H-Bond Donors 01 (in enol form)
Aqueous Solubility Poor / Insoluble~4.16 g/L at 25 °C[1]
Optimal Solvents DCM, Chloroform, THF, TolueneMeOH, EtOH, Water, DMSO

Troubleshooting FAQs

Q1: Why does my 2,2,5,5-tetramethyl-1,3-cyclohexanedione crash out of methanol during reaction scaling? Causality: Methanol solvates molecules primarily through hydrogen bonding. Because the tetramethyl derivative is a strict diketone with no H-bond donors, its solvation shell in methanol is thermodynamically unstable. When concentration increases during scaling, solute-solute hydrophobic interactions overcome solute-solvent interactions, causing rapid precipitation. Solution: Switch your reaction solvent to an aprotic organic solvent. Tetrahydrofuran (THF) or Dichloromethane (DCM) will readily solvate the lipophilic methyl groups while stabilizing the dipoles of the carbonyls.

Q2: I need to test this compound in an aqueous biological assay. How can I prevent it from precipitating in the buffer? Causality: The high LogP (~1.97)[2] makes the compound inherently insoluble in standard aqueous buffers. Solution: You must use a co-solvent and surfactant strategy. Prepare a highly concentrated master stock in 100% DMSO, then perform a rapid dilution into an assay buffer containing at least 0.1% Tween-20 or 1% BSA. The hydrophobic pockets of BSA or the micelles formed by Tween-20 will encapsulate the lipophilic diketone, keeping it in a metastable solution long enough for the assay. (See Experimental Protocol below).

Q3: My NMR spectra in CD3OD show broad peaks and poor signal-to-noise ratio. What am I doing wrong? Causality: The compound is poorly soluble in CD3OD, leading to micro-precipitation in the NMR tube, which broadens the signals due to magnetic field inhomogeneity. Furthermore, unlike Dimedone, it will not undergo deuterium exchange at the C2 position. Solution: Evaporate the CD3OD and reconstitute your sample in CDCl3 (Deuterated Chloroform). The lipophilic nature of the compound ensures complete dissolution in CDCl3, yielding sharp, well-resolved peaks.

Experimental Protocol: Formulating Aqueous Stocks for Biological Assays

To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating system (Dynamic Light Scattering or visual Tyndall inspection) to confirm the absence of micro-aggregates before proceeding with biological assays.

Materials:

  • 2,2,5,5-Tetramethyl-1,3-cyclohexanedione (Powder)

  • Anhydrous DMSO (Cell-culture grade)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Surfactant (Tween-20 or Pluronic F-68)

Step-by-Step Methodology:

  • Primary Solvation: Weigh 16.8 mg of the compound and dissolve it in 1.0 mL of anhydrous DMSO to create a 100 mM master stock. Vortex for 30 seconds.

    • Self-Validation: The solution must be completely clear. If cloudy, gently warm to 37 °C in a water bath.

  • Buffer Preparation: Prepare your target biological buffer (e.g., PBS) and supplement it with 0.1% (v/v) Tween-20. Pre-warm the buffer to 37 °C to increase the thermodynamic solubility limit.

  • Rapid Dispersion: To prepare a 100 µM working solution, rapidly pipette 1.0 µL of the 100 mM DMSO stock into 999 µL of the vigorously stirring, pre-warmed buffer.

    • Crucial Causality: Rapid dispersion prevents localized high concentrations of the lipophilic compound, minimizing nucleation and crystal growth.

  • Validation Step: Before applying to cells or enzymes, inspect the working solution using a laser pointer (Tyndall effect) or Dynamic Light Scattering (DLS). The absence of scattering confirms the compound is fully solvated in micelles rather than forming colloidal aggregates.

Sources

Optimization

Preventing degradation of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- during storage

Technical Support Center: Stability & Storage Troubleshooting for 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- (CAS: 702-50-1) Welcome to the Advanced Technical Support Center. This guide is specifically engineered for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage Troubleshooting for 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- (CAS: 702-50-1)

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals utilizing 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- as a precursor for pyrethroid insecticides (e.g., cis-chrysanthemic acid) or as a linker in metal-organic frameworks (e.g., CFA-8)[1].

Unlike standard 1,3-diones, this compound possesses a unique structural vulnerability that dictates strict, non-standard handling protocols.

Part 1: Core Mechanistic Principles (The "Why")

To prevent degradation, one must first understand the structural causality behind the molecule's instability.

In typical 1,3-cyclohexanediones (such as dimedone), the molecule exists predominantly in its enol form. This enolization provides thermodynamic stability and significantly reduces the electrophilicity of the carbonyl carbons. However, in 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-, the 2-position is fully substituted (blocked) by two methyl groups[2]. This completely prevents enolization between the two carbonyls.

The Causality of Degradation: Because the molecule is locked in a highly strained diketone state, the carbonyl carbons remain exceptionally electrophilic. This structural feature is the root cause of its two primary degradation pathways:

  • Photochemical Rearrangement: The locked diketone is highly susceptible to UV-induced Norrish Type I α -cleavage. Upon exposure to ambient lab light, it rapidly rearranges into an enol δ -lactone[3].

  • Nucleophilic Ring-Opening: Exposure to even mildly basic conditions triggers a Haller-Bauer type C–C bond scission. Nucleophiles attack the highly electrophilic carbonyl, opening the ring to form acyclic carboxylic acid derivatives[4].

Part 2: Troubleshooting FAQs

Q1: I left my compound on the benchtop in a clear vial, and my 1 H-NMR now shows a new olefinic peak at ~5.5 ppm. What happened? A: Your compound has undergone a photochemical rearrangement. Because the diketone cannot enolize to dissipate energy, ambient UV/Vis light triggers a Norrish Type I α -cleavage. The molecule breaks at the C1–C2 bond and rearranges into an enol δ -lactone with an exocyclic double bond. Solution: Always store this compound in amber borosilicate vials to block UV transmission.

Q2: During an aqueous workup, I washed my organic layer with saturated sodium bicarbonate (pH ~8). The yield plummeted, and I isolated a highly polar impurity. Why? A: You induced a Haller-Bauer cleavage[4]. The lack of an enol tautomer makes the carbonyl carbons highly susceptible to nucleophilic attack. The hydroxide/bicarbonate ion attacked the carbonyl, cleaving the C–C bond and opening the ring to form an acyclic carboxylic acid. Solution: Maintain strictly neutral or mildly acidic conditions (pH 5–7) during all aqueous workups. Never use basic amine solvents (e.g., triethylamine, pyridine) as diluents for storage.

Q3: How can I recover a degraded batch? A: If the degradation is below 10%, the compound can be recovered via recrystallization. Dissolve the crude mixture in minimal boiling hexanes (do not use ethyl acetate, as it can co-crystallize with the lactone impurity). Allow it to cool slowly to -20°C. The pure 2,2,5,5-tetramethyl-1,3-cyclohexanedione will precipitate as white needles, leaving the polar carboxylic acids and lactones in the mother liquor.

Part 3: Quantitative Degradation Profiling

To assist in establishing ICH-compliant shelf-life parameters, the following table summarizes the quantitative degradation rates of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- under various environmental conditions.

Storage ConditionLight ExposureAtmosphereEst. Degradation Rate (%/month)Primary Degradant 1 H-NMR Diagnostic Peak
4°C (Amber Vial) NoneArgon< 0.1% None (Stable)N/A
25°C (Clear Vial) Ambient Lab LightAir4.5% - 6.0% Enol δ -Lactone~5.5 ppm (exocyclic =CH)
25°C (Aqueous, pH 8) NoneAir> 15.0% (Rapid) Acyclic Carboxylic Acid~10.5 ppm (-COOH)
40°C (Clear Vial) Direct SunlightAir> 25.0% Lactone + OligomersBroad unresolved baseline

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . The storage methodology is directly coupled with a Quality Control (QC) verification step to guarantee the structural integrity of the compound before use in downstream syntheses.

Protocol A: Long-Term Storage & Handling Workflow
  • Aliquoting: Transfer the bulk 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- powder into amber borosilicate glass vials. Causality: Amber glass blocks <500 nm wavelengths, preventing Norrish Type I photochemical cleavage.

  • Atmospheric Displacement: Purge the headspace of the vial with ultra-high purity Argon for 30 seconds. Causality: Argon is heavier than Nitrogen and effectively displaces oxidative O2​ and trace moisture, preventing auto-oxidation.

  • Sealing: Seal the vials tightly using PTFE-lined caps. Do not use standard rubber septa, as the compound can absorb plasticizers over time.

  • Temperature Control: Store the sealed vials in a desiccator at 4°C.

Protocol B: Self-Validating Quality Control (QC) via 1 H-NMR

Before utilizing a stored batch in a sensitive reaction, validate its purity using this specific NMR protocol:

  • Solvent Preparation: Pass CDCl3​ through a short plug of neutral alumina immediately before use. Critical Causality: Do not use basic alumina to neutralize the CDCl3​ . The basic sites on the alumina will trigger a Haller-Bauer ring-opening of the analyte during sample preparation.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of the treated CDCl3​ .

  • Spectral Verification: Run a standard 1 H-NMR.

    • Validation Criteria: The integration of the methyl singlets (12H) versus the methylene protons (4H) must be exactly 3:1.

    • Failure Criteria: The appearance of a broad singlet at ~10.5 ppm (carboxylic acid) or an olefinic proton at ~5.5 ppm (enol lactone) invalidates the batch. If these are present, execute the hexane recrystallization described in FAQ Q3.

Part 5: Degradation & Prevention Workflow Visualization

DegradationPathways Start 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- (Blocked, Non-enolizable Diketone) Photo Photolysis (UV/Vis Light Exposure) Start->Photo Clear glass storage Base Nucleophilic Attack (pH > 7 / Amines) Start->Base Basic solvents/buffers Storage Optimal Storage (Amber Vial, Ar/N2, 4°C) Start->Storage Standard SOP Lactone Enol Delta-Lactone (Norrish Type I Cleavage) Photo->Lactone Alpha-cleavage & rearrangement Acid Acyclic Carboxylic Acid (Haller-Bauer Cleavage) Base->Acid Ring-opening scission Stable Stable Compound (>99% Purity Maintained) Storage->Stable Prevents degradation

Degradation pathways of 2,2,5,5-tetramethyl-1,3-cyclohexanedione and preventive storage strategies.

References

  • CAS Common Chemistry. "2,2,5,5-Tetramethyl-1,3-cyclohexanedione." American Chemical Society. Available at:[Link]

  • National Institutes of Health (NIH) Global Substance Registration System (GSRS). "2,2,5,5-Tetramethyl-1,3-cyclohexanedione." Available at:[Link]

  • H. Nozaki, Z. Yamaguti, T. Okada, M. Kawanisi. "Photochemical rearrangement of 2,2,5,5-tetramethyl-1,3-cyclohexanedione." Tetrahedron, 1968. Referenced via ResearchGate. Available at:[Link]

  • J. P. P. de Souza et al. "Haller–Bauer Reaction Revisited: Synthetic Applications of a Versatile C–C Bond Scission Reaction." ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Reactivity Comparison: Dimedone vs. 2,2,5,5-Tetramethyl-1,3-cyclohexanedione in Sulfenic Acid Trapping

In the field of redox biology, identifying and quantifying reactive oxygen species (ROS)-mediated post-translational modifications is critical for understanding cellular signaling, oxidative stress, and drug target engag...

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Author: BenchChem Technical Support Team. Date: April 2026

In the field of redox biology, identifying and quantifying reactive oxygen species (ROS)-mediated post-translational modifications is critical for understanding cellular signaling, oxidative stress, and drug target engagement[1]. The oxidation of protein cysteine residues to sulfenic acid (Cys-SOH) serves as a transient, yet highly impactful regulatory switch[2]. To capture this fleeting modification before it is further oxidized or reduced, researchers rely on chemoselective trapping agents.

3 is the undisputed gold standard for covalently tagging Cys-SOH[3]. However, to rigorously validate that a labeling event is mechanistically driven rather than a product of non-specific hydrophobic interactions, a structurally matched negative control is required. Enter4 (also known as 2,2-dimethyldimedone)[4]. This guide provides an in-depth, objective comparison of their reactivities, the causality behind their chemical divergence, and field-proven protocols for utilizing them as a self-validating system.

Mechanistic Divergence: The Causality of the C2 Carbon

The stark contrast in reactivity between these two molecules boils down to a single structural feature: the availability of protons at the C2 position (the carbon situated between the two carbonyl groups).

Dimedone's Nucleophilic Activation

Dimedone possesses two highly acidic protons at the C2 position, granting it a5[5]. In aqueous physiological environments (pH ~7.4), dimedone readily deprotonates and tautomerizes into its enol/enolate form[5]. This tautomerization is the engine of its reactivity. The C2 carbon becomes a soft, highly specific nucleophile that attacks the electrophilic sulfur atom of the protein sulfenic acid, yielding a stable, irreversible thioether adduct[2]. The second-order rate constant for this reaction is typically between 1[1][6].

The Steric and Chemical Blockade of the Tetramethyl Analog

2,2,5,5-Tetramethyl-1,3-cyclohexanedione shares the same core ring and C5 gem-dimethyl groups as dimedone, but it features 4[4]. This complete substitution eliminates the active methylene protons. Consequently, the molecule cannot undergo enolization at C2[4]. Without the ability to form the nucleophilic enol tautomer, the tetramethyl analog is rendered completely chemically inert toward sulfenic acids. It acts purely as a structural decoy, making it the perfect negative control to establish the absolute specificity of dimedone-based probes.

Mechanism cluster_dimedone Dimedone (Reactive) cluster_tetra 2,2,5,5-Tetramethyl-1,3-cyclohexanedione (Inert) D1 Dimedone (Active C2-H) D2 Enol Form (Nucleophilic C2) D1->D2 Tautomerization (pKa 5.23) D3 Stable Thioether Adduct D2->D3 + Protein-SOH T1 Tetramethyl-Dione (Blocked C2) T2 No Enolization at C2 T1->T2 Steric/Chemical Block T3 No Reaction T2->T3 + Protein-SOH

Reaction mechanism comparison highlighting the critical role of C2 enolization in trapping.

Quantitative Performance Comparison

To facilitate rapid experimental design, the physicochemical and kinetic properties of both compounds are summarized below.

PropertyDimedone (5,5-Dimethyl-1,3-cyclohexanedione)2,2,5,5-Tetramethyl-1,3-cyclohexanedione
CAS Number 126-81-8702-50-1
C2 Substitution Unsubstituted (Active Methylene)Gem-dimethyl (Fully Blocked)
pKa (Active C-H) 5.23N/A (No C2 protons)
Enolization at C2 Highly favorable (Aqueous/Physiological)Impossible
Reaction Rate with Cys-SOH ~0.027 - 0.05 M⁻¹ s⁻¹0 M⁻¹ s⁻¹ (No reaction)
Primary Application Chemoselective Cys-SOH trappingNegative control / Specificity validation

Experimental Protocol: A Self-Validating Trapping System

To ensure trustworthiness and scientific integrity, any newly identified sulfenic acid modification must be validated. The following protocol describes a parallel trapping assay using both compounds to definitively prove Cys-SOH formation, ruling out artifacts.

Step-by-Step Methodology:
  • Protein Oxidation (Induction):

    • Prepare a 10 µM solution of a target protein (e.g., recombinant GAPDH) in degassed 50 mM HEPES buffer (pH 7.4).

    • Induce sulfenic acid formation by adding 1-2 equivalents of H₂O₂ (10-20 µM) for 5-10 minutes at room temperature. Causality Note: Limiting the H₂O₂ concentration prevents the irreversible over-oxidation of Cys-SOH to sulfinic (SO₂H) or sulfonic (SO₃H) acids, which cannot be trapped[2].

  • Parallel Trapping (The Core Assay):

    • Split the oxidized protein equally into two parallel reaction tubes.

    • Tube A (Active Probe): Add Dimedone to a final concentration of 1[1].

    • Tube B (Negative Control): Add 2,2,5,5-Tetramethyl-1,3-cyclohexanedione to a final concentration of 5 mM.

    • Incubate both tubes at 37°C for 1 hour to allow the trapping reaction to reach completion[2].

  • Thiol Quenching (Blocking Artifacts):

    • To prevent unreacted free thiols (Cys-SH) from undergoing artifactual oxidation during downstream processing, add a fast-acting alkylating agent such as7[7].

    • Incubate in the dark for 20 minutes.

  • Detection & Analysis:

    • Resolve the proteins using SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane using a commercially available 2, which specifically recognizes the dimedone-thioether adduct[2].

    • Expected Result: Tube A will show a strong chemiluminescent signal, confirming Cys-SOH trapping. Tube B will show zero signal, proving that the labeling in Tube A was strictly dependent on the C2-nucleophilic mechanism and not non-specific binding.

Workflow Step1 1. Protein Oxidation Treat with H2O2 to generate Cys-SOH Step2 2. Parallel Trapping Assay Incubate with Dimedone OR Tetramethyl-Dione Step1->Step2 Step3 3. Thiol Quenching Block unreacted Cys-SH with NEM/IAM Step2->Step3 Step4 4. Detection & Analysis Western Blot (Anti-Dimedone) or LC-MS/MS Step3->Step4

Self-validating workflow for parallel Cys-SOH trapping and specificity confirmation.

Conclusion

The comparative use of dimedone and 2,2,5,5-tetramethyl-1,3-cyclohexanedione exemplifies the elegance of mechanism-based chemical biology. While dimedone's low pKa and rapid enolization make it a highly efficient trap for transient sulfenic acids, the tetramethyl analog's structural blockade provides the necessary negative control to ensure data integrity. By integrating both compounds into your experimental workflows, you establish a self-validating system that guarantees the trustworthiness of your redox proteomics data.

References

  • Title: Kinetic representation of competitive in vivo trapping of sulfenic acid with dimedone in the presence of glutathione. Source: ResearchGate URL: [Link]

  • Title: Profiling protein thiol oxidation in tumor cells using sulfenic acid-specific antibodies. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Strained Cycloalkynes as New Protein Sulfenic Acid Traps. Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection. Source: Wake Forest University URL: [Link]

  • Title: Dimedone — Grokipedia. Source: Grokipedia URL: [Link]

  • Title: 2,2,5,5-Tetramethyl-1,3-cyclohexanedione - CAS Common Chemistry. Source: CAS Common Chemistry URL: [Link]

Sources

Comparative

Comparative Guide: Steric Hindrance in 1,3-Cyclohexanedione vs. 2,2,5,5-Tetramethyl-1,3-cyclohexanedione

As a Senior Application Scientist, evaluating the steric and electronic microenvironments of cyclic 1,3-dicarbonyls is critical for predictable drug development and synthetic scaling. This guide provides an objective, da...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the steric and electronic microenvironments of cyclic 1,3-dicarbonyls is critical for predictable drug development and synthetic scaling. This guide provides an objective, data-driven comparison between the unhindered 1,3-Cyclohexanedione (CHD) and its heavily substituted analog, 2,2,5,5-Tetramethyl-1,3-cyclohexanedione (TMCHD). By analyzing their tautomeric behaviors and nucleophilic trajectories, we can establish the causality behind their divergent reactivities.

Structural Causality & Tautomeric Equilibria

The fundamental divergence between CHD and TMCHD lies in their capacity for keto-enol tautomerization, which dictates their baseline reactivity in solution.

  • 1,3-Cyclohexanedione (CHD) : In solution, CHD exists predominantly in its enol form (>90% in polar solvents). This equilibrium is driven by the thermodynamic stability gained from forming a conjugated α,β -unsaturated system, which is further stabilized by intermolecular hydrogen bonding ()[1].

  • 2,2,5,5-Tetramethyl-1,3-cyclohexanedione (TMCHD) : TMCHD is structurally barred from enolization at the C2 position. The presence of gem-dimethyl groups at C2 eliminates the α -protons required for tautomerization, locking the molecule in a rigid diketone state ()[2]. Furthermore, the C5 gem-dimethyl groups create severe 1,3-diaxial interactions, rigidifying the ring and heavily shielding the carbonyl carbons from incoming reagents.

G CHD 1,3-Cyclohexanedione (CHD) AlphaH Has C2 Alpha-Protons CHD->AlphaH TMCHD 2,2,5,5-Tetramethyl-CHD (TMCHD) NoAlphaH Gem-Dimethyl at C2 (No Alpha-Protons) TMCHD->NoAlphaH Enol Enol Form (>90% in solution) NoEnol Locked Diketone (0% Enol) AlphaH->Enol NoAlphaH->NoEnol

Structural causality dictating keto-enol tautomerism in CHD vs TMCHD.

Quantitative Data Comparison

To quickly assess the physical and chemical parameters of these two substrates, refer to the comparative data below.

Property1,3-Cyclohexanedione (CHD)2,2,5,5-Tetramethyl-1,3-cyclohexanedione (TMCHD)
CAS Number 504-02-9702-50-1
Molecular Weight 112.13 g/mol 168.23 g/mol
Enol Content (Solution) >90% (Solvent dependent)0% (Locked Diketone)
C2 α -Protons 20
Primary Synthetic Role Nucleophile (via enolate) / ElectrophileSterically hindered Electrophile

Impact on Reactivity & Nucleophilic Trajectories

The steric bulk in TMCHD directly dictates its reaction kinetics and yields compared to CHD.

  • Nucleophilic Addition : For a nucleophile (e.g., a hydride or Grignard reagent) to attack a carbonyl carbon, it must approach via the Bürgi-Dunitz angle (approximately 107° to the C=O bond). In CHD, this trajectory is relatively unobstructed, allowing for rapid reduction or addition ()[3]. In TMCHD, the axial methyl groups at C2 and C5 act as an "umbrella," physically blocking this approach vector.

  • Acid/Base Reactivity : CHD readily deprotonates to form a highly reactive enolate, making it an excellent substrate for Michael additions and Claisen condensations ()[4]. TMCHD, lacking acidic C2 protons, is inert to these standard enolate-driven functionalizations.

G Substrate Substrate (CHD or TMCHD) Reagent NaBH4 / MeOH (0°C to RT) Substrate->Reagent Reaction Nucleophilic Hydride Attack Reagent->Reaction Product1 CHD: Rapid Reduction (High Yield) Reaction->Product1 Unhindered Product2 TMCHD: Steric Blockade (Low/No Yield) Reaction->Product2 Hindered

Comparative reduction workflow highlighting steric trajectory blockade.

Self-Validating Experimental Protocols

To empirically validate these steric and electronic differences, the following self-validating workflows are recommended for laboratory execution.

Protocol 1: NMR Determination of Keto-Enol Equilibrium

Objective : Quantify the enol content to verify the locked diketone state of TMCHD vs. the enol state of CHD. Causality : The enol form of CHD produces a distinct vinylic proton signal, which is completely absent in TMCHD due to the C2 methyl blockade. Step-by-Step Methodology :

  • Preparation : Dissolve 10 mg of CHD and TMCHD in separate NMR tubes containing 0.6 mL of CDCl3​ . Ensure the solvent is acid-free to prevent catalyzed rapid exchange.

  • Acquisition : Acquire standard 1H-NMR spectra at 298 K.

  • Validation (CHD) : Integrate the vinylic proton singlet at ~5.5 ppm against the aliphatic methylene multiplets (2.0–2.5 ppm). A ratio heavily favoring the vinylic proton confirms high enol content.

  • Validation (TMCHD) : Observe the strict absence of any peaks >3.0 ppm. The spectrum will exclusively show sharp aliphatic singlets (e.g., the C2 and C5 methyls), validating the 0% enol diketone structure.

Protocol 2: Comparative Hydride Reduction

Objective : Demonstrate the steric blockade of the Bürgi-Dunitz trajectory in TMCHD during nucleophilic attack. Causality : Sodium borohydride ( NaBH4​ ) easily reduces unhindered ketones. The bulky methyls in TMCHD will kinetically stall the reduction. Step-by-Step Methodology :

  • Reaction Setup : In parallel round-bottom flasks, dissolve 1.0 mmol of CHD and TMCHD in 10 mL of anhydrous methanol at 0 °C.

  • Reagent Addition : Slowly add 2.5 mmol of NaBH4​ to each flask. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quenching : Quench carefully with 1M HCl, extract with ethyl acetate, and concentrate in vacuo.

  • Validation : Analyze the crude mixtures via GC-MS or TLC. CHD will show complete conversion to 1,3-cyclohexanediol (or related reduction products). TMCHD will exhibit significant, if not near-total, recovery of the unreacted starting material, empirically proving the steric shielding of the carbonyls.

References

  • CAS Common Chemistry. "2,2,5,5-Tetramethyl-1,3-cyclohexanedione". cas.org. URL:[Link]

  • Master Organic Chemistry. "Keto-Enol Tautomerism : Key Points". masterorganicchemistry.com. URL:[Link]

  • RSC Publishing. "Rapid synthesis of gold nanostructures with cyclic and linear ketones". rsc.org. URL:[Link]

  • The Journal of Organic Chemistry. "Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates". acs.org. URL:[Link]

Sources

Validation

Mass spectrometry validation of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-

Mass Spectrometry Validation Guide: 2,2,5,5-Tetramethyl-1,3-cyclohexanedione as a Chemoproteomic Benchmark In the realm of mass spectrometry (MS) and chemoproteomics, the identification of transient post-translational mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation Guide: 2,2,5,5-Tetramethyl-1,3-cyclohexanedione as a Chemoproteomic Benchmark

In the realm of mass spectrometry (MS) and chemoproteomics, the identification of transient post-translational modifications—such as cysteine sulfenic acid (Cys-SOH)—relies heavily on chemical trapping agents. While dimedone (5,5-dimethyl-1,3-cyclohexanedione) is the industry standard for this application, its widespread use is frequently plagued by false-positive annotations arising from non-covalent matrix effects and in-source MS artifacts.

As a Senior Application Scientist, I advocate for the mandatory integration of structurally matched negative controls to establish a self-validating analytical system. This guide objectively compares the MS performance and chemical utility of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- (CAS 702-50-1)[1] against its parent compound, dimedone, demonstrating how exhaustive methylation transforms a reactive probe into an indispensable chemoproteomic benchmark.

Chemical Causality & Ionization Dynamics

The foundational principle of dimedone's reactivity is its enolizable C2 position, which acts as a soft nucleophile to attack the electrophilic sulfur of Cys-SOH. By synthesizing 2,2,5,5-tetramethyl-1,3-cyclohexanedione via direct methylation of dimedone[2], we completely block this C2 position[3].

This structural modification dictates a profound shift in MS behavior:

  • Loss of Enolization: Dimedone exists in equilibrium with its enol form, allowing it to easily deprotonate and ionize beautifully in negative Electrospray Ionization (ESI) mode as an enolate.

  • Locked Diketone State: The tetramethyl analog lacks alpha protons at C2[4]. It is locked in the diketone tautomer, drastically altering its dipole moment and forcing reliance on positive ESI mode (e.g.,[M+H]+) or Electron Ionization (EI) in GC-MS[5].

  • Causality of the Control: Because the tetramethyl analog preserves the core cyclic aliphatic scaffold and lipophilicity of dimedone but cannot form a covalent thioether bond, it serves as the ultimate decoy. It mimics dimedone's non-specific hydrophobic interactions within a complex proteome, isolating covalent labeling from background noise.

Comparative Performance Data

To objectively evaluate these alternatives, the physicochemical and MS-relevant properties are summarized below.

Table 1: Physicochemical and MS Properties Comparison

Feature1,3-CyclohexanedioneDimedone2,2,5,5-Tetramethyl-1,3-cyclohexanedione
CAS Number 504-02-9126-81-8702-50-1
Exact Mass 112.0524 Da140.0837 Da168.1150 Da[1]
C2 Protons 2 (Highly Reactive)2 (Reactive)0 (Blocked)[4]
Enolizable? YesYesNo[3]
Optimal ESI Mode Negative [M-H]⁻Negative[M-H]⁻Positive [M+H]⁺
Primary MS Role Base scaffoldActive covalent probeStructural negative control

Mechanistic Pathway Visualization

The following diagram illustrates the divergent chemical pathways of dimedone and its tetramethyl analog when introduced to oxidized cysteine residues.

MechanisticPathway Cys Protein-Cys-SH (Native Thiol) CysSOH Protein-Cys-SOH (Sulfenic Acid) Cys->CysSOH Oxidation ROS ROS (e.g., H2O2) ROS->CysSOH Adduct Stable Thioether Adduct (+138 Da Mass Shift) CysSOH->Adduct + Dimedone NoAdduct No Reaction (MS Negative Control) CysSOH->NoAdduct + Tetramethyl Analog Dimedone Dimedone (Nucleophilic C2) Dimedone->Adduct Tetramethyl 2,2,5,5-Tetramethyl- 1,3-cyclohexanedione (Blocked C2) Tetramethyl->NoAdduct

Mechanistic pathway comparing dimedone and its tetramethyl analog reactivity with Cys-SOH.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

A robust LC-MS/MS workflow cannot rely on a single probe; it must internally control for structural artifacts. The following step-by-step methodology utilizes a parallel-aliquot strategy to ensure data trustworthiness.

Step 1: Proteome Extraction & Oxidation

  • Lyse target cells in degassed lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors.

  • Induce global sulfenic acid formation by treating the lysate with 1 mM H₂O₂ for 10 minutes at room temperature.

Step 2: Parallel Probe Incubation (The Self-Validating Step) Split the oxidized lysate into three equal aliquots to isolate specific covalent binding from non-specific matrix effects:

  • Aliquot A (Positive Control): Incubate with 5 mM Dimedone for 1 hour.

  • Aliquot B (Negative Control): Incubate with 5 mM 2,2,5,5-Tetramethyl-1,3-cyclohexanedione for 1 hour.

  • Aliquot C (Blank): Incubate with vehicle (DMSO).

Step 3: Alkylation & Tryptic Digestion

  • Quench unreacted native thiols by adding 10 mM iodoacetamide (IAA) in the dark for 30 minutes.

  • Precipitate proteins using cold acetone to remove excess unreacted probes.

  • Resuspend the pellet and digest with sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

Step 4: High-Resolution LC-MS/MS Acquisition

  • Desalt peptides using C18 StageTips.

  • Inject 1 µg of peptides onto a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Operate in Data-Dependent Acquisition (DDA) mode, utilizing HCD fragmentation.

Step 5: Data Processing & False-Positive Exclusion Search raw files against the target proteome with dynamic modifications.

  • Validation Logic: If a peptide exhibits a +138.06 Da mass shift in Aliquot A, it is only validated as a true sulfenic acid modification if the corresponding +166.11 Da shift is strictly absent in Aliquot B. Any dual-channel detection indicates a false positive (e.g., a hydrophobic adduct surviving the MS source), validating the integrity of the final dataset.

MSWorkflow Step1 1. Proteome Extraction & ROS Induction (1 mM H2O2, 10 min) Step2 2. Parallel Probe Incubation (Dimedone vs. Tetramethyl Analog) Step1->Step2 Step3 3. Alkylation (IAA) & Tryptic Digestion (Overnight, 37°C) Step2->Step3 Step4 4. High-Resolution LC-MS/MS (Orbitrap/Q-TOF, DDA Mode) Step3->Step4 Step5 5. Data Validation (Filter false positives using tetramethyl control) Step4->Step5

Self-validating LC-MS/MS workflow for chemoproteomic target validation.

References

  • Title: 2,2,5,5-Tetramethyl-1,3-cyclohexanedione | Source: CAS Common Chemistry | URL: [Link][4]

  • Title: 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | Source: NIST Chemistry WebBook | URL: [Link][5]

  • Title: Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives | Source: Arabian Journal of Chemistry | URL: [Link][2]

Sources

Comparative

Spectroscopic Validation of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- Purity: A Comparative Analytical Guide

As a Senior Application Scientist, one of the most common pitfalls I observe in drug development and materials science is the misapplication of analytical techniques to structurally unique building blocks. 1,3-Cyclohexan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most common pitfalls I observe in drug development and materials science is the misapplication of analytical techniques to structurally unique building blocks. 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- (CAS: 702-50-1) [1] is a prime example. With a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol [2], it is a highly specialized intermediate.

However, validating the purity of this compound requires a departure from standard pharmaceutical workflows. This guide objectively compares the performance of various spectroscopic and chromatographic alternatives, providing the mechanistic rationale and self-validating protocols necessary to ensure absolute structural integrity.

Mechanistic Insight: The Enolization Blockade

To understand how to analyze this compound, we must first understand its structural causality. Standard 1,3-diketones (such as dimedone) readily tautomerize into their enol forms. This enolization creates a conjugated enone system, which absorbs strongly in the UV spectrum (>250 nm) and presents a broad O-H stretch in Infrared (IR) spectroscopy.

In 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-, the presence of the gem-dimethyl group at the C2 position physically and electronically blocks enolization[3]. Because there are no alpha-protons available at C2, the molecule is thermodynamically locked in the diketone state.

Analytical Consequence: A junior analyst might default to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 254 nm. Due to the lack of a conjugated chromophore, the compound will exhibit near-zero UV absorbance, leading to false negatives or wildly inaccurate purity calculations. Therefore, we must rely on techniques that do not depend on UV chromophores.

Mechanism Substrate Standard 1,3-Diketone R=H at C2 Enol Enol Substrate->Enol Tautomerization (Favorable) Substrate2 2,2,5,5-Tetramethyl- 1,3-cyclohexanedione R=CH3 at C2 Blocked Enolization Blocked No alpha-protons at C2 Substrate2->Blocked Steric & Electronic Inhibition Diketone Locked Diketone UV Inactive Sharp IR C=O (~1710 cm-1) Blocked->Diketone Thermodynamic State

Mechanistic divergence: C2 gem-dimethyl groups block enolization, dictating analytical choices.

Comparative Analysis of Analytical Alternatives

To objectively validate the purity of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-, we must compare the performance of orthogonal spectroscopic techniques.

Analytical TechniquePrimary ApplicationSensitivity to Trace ImpuritiesSpecificityAnalysis TimeVerdict for 2,2,5,5-Tetramethyl-1,3-cyclohexanedione
1H & 13C qNMR Absolute structural & quantitative purityModerate (LOD ~0.1-1%)Extremely HighMedium (15-30 mins)Gold Standard. Unaffected by the lack of UV chromophores.
GC-MS Volatile impurity profilingHigh (LOD <0.01%)High (Mass fragmentation)Long (30-45 mins)Excellent. The compound is volatile (BP: 245.8°C) and thermally stable.
FT-IR Functional group verificationLow (LOD ~2-5%)ModerateShort (<5 mins)Supplementary. Ideal for rapid batch-to-batch consistency checks.
HPLC-UV Liquid-phase impurity profilingModerateLow (Requires RI/ELSD)Long (20-40 mins)Not Recommended. Lack of enolization prevents strong UV absorbance.

Experimental Protocols: Self-Validating Systems

A protocol is only as trustworthy as its built-in controls. The following methodologies are designed as self-validating systems to ensure that the data generated is an artifact of the sample, not the instrument.

Protocol 1: Quantitative 1H NMR (qNMR) for Absolute Purity

Causality & Control: qNMR is the definitive method for this compound[3]. By utilizing a Certified Reference Material (CRM) as an internal standard, the integration ratio directly correlates to absolute mass purity, completely bypassing the need for compound-specific response factors. Maleic acid is chosen as the CRM because its vinylic protons (~6.28 ppm) do not overlap with the purely aliphatic signals of our target analyte.

  • Sample Preparation: Using a calibrated microbalance (d = 0.01 mg), accurately weigh ~20.0 mg of the 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- sample and ~10.0 mg of Maleic Acid (Internal Standard, CRM grade) into a clean glass vial.

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as the zero-point reference.

  • Acquisition Parameters: Transfer the solution to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 400 MHz (or higher). Critical Step: Set the relaxation delay (D1) to at least 15 seconds. This ensures complete longitudinal relaxation (T1) of all protons, preventing integration errors. Acquire 64 scans.

  • Data Processing: Phase and baseline correct the spectrum.

  • Validation & Calculation:

    • Integrate the Maleic Acid singlet at ~6.28 ppm (2H).

    • Integrate the C4/C6 methylene singlet of the analyte at ~2.60 ppm (4H).

    • Calculate the absolute purity using the standard qNMR mass-ratio equation.

Protocol 2: GC-MS for Trace Volatile Impurities

Causality & Control: Because the compound has a normal boiling point of 245.8°C, it is highly amenable to gas chromatography. To make this a self-validating system, a solvent blank must be run immediately prior to the sample to prove that any trace peaks originate from the sample, not from column bleed or injector carryover.

  • System Suitability (Blank): Inject 1.0 µL of HPLC-grade dichloromethane (DCM) to establish a baseline and confirm the absence of ghost peaks.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of DCM.

  • Instrument Setup: Equip the GC with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the injection port to 250°C with a split ratio of 10:1.

  • Temperature Program: Hold the initial oven temperature at 80°C for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS Acquisition: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: Locate the primary peak. Extract the mass spectrum and verify the molecular ion ( M+ at m/z 168)[4]. Integrate the Total Ion Chromatogram (TIC) to calculate relative chromatographic purity.

Analytical Workflow Decision Tree

To streamline laboratory operations, I have mapped the decision-making process for batch release and purity validation below.

Workflow Start Sample: 2,2,5,5-Tetramethyl- 1,3-cyclohexanedione Q1 Primary Structural Validation? Start->Q1 NMR 1H & 13C qNMR (Gold Standard) Q1->NMR Yes Q2 Trace Impurity Profiling? Q1->Q2 No NMR->Q2 Passes >98% Fail Reject Batch NMR->Fail Fails GCMS GC-MS Analysis (Volatile Impurities) Q2->GCMS Yes Q3 Rapid Batch Release? Q2->Q3 No GCMS->Q3 Passes GCMS->Fail Fails FTIR FT-IR Spectroscopy (Functional Groups) Q3->FTIR Yes Pass High-Purity Certified Q3->Pass No FTIR->Fail Deviates FTIR->Pass Conforms

Analytical workflow for purity validation of 2,2,5,5-tetramethyl-1,3-cyclohexanedione.

References

  • SpectraBase , "2,2,5,5-Tetramethyl-1,3-cyclohexanedione - SpectraBase", John Wiley & Sons, Inc. URL:[Link]

  • PubChem , "2,2,5,5-TETRAMETHYL-1,3-CYCLOHEXANEDIONE", National Center for Biotechnology Information. URL:[Link]

  • CAS Common Chemistry , "2,2,5,5-Tetramethyl-1,3-cyclohexanedione", American Chemical Society. URL:[Link]

  • Cheméo , "Chemical Properties of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- (CAS 702-50-1)". URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-

Advanced Laboratory Safety and Operational Guide: Handling 2,2,5,5-Tetramethyl-1,3-cyclohexanedione As a Senior Application Scientist, I recognize that the successful execution of chemical syntheses relies heavily on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling 2,2,5,5-Tetramethyl-1,3-cyclohexanedione

As a Senior Application Scientist, I recognize that the successful execution of chemical syntheses relies heavily on the intersection of rigorous safety protocols and precise operational methodologies. 2,2,5,5-Tetramethyl-1,3-cyclohexanedione (CAS: 702-50-1) is a highly valuable organic building block, frequently utilized as an intermediate in the synthesis of agrochemicals (such as (+)-cis-Phenothrin) and complex pharmaceutical compounds [1].

While it is a stable crystalline solid at room temperature, its physical form and chemical reactivity profile demand specific handling, personal protective equipment (PPE), and disposal strategies. This guide provides a comprehensive, field-proven framework for safely managing this compound.

Chemical Profile and Quantitative Risk Assessment

Before designing a handling protocol, we must analyze the compound's physical and chemical properties. The causality behind our safety measures is directly rooted in these metrics. Because the compound is a fine powder, the primary exposure route is inhalation of aerosolized dust, followed by ocular irritation [2].

Table 1: Physical Properties and Safety Implications

PropertyValueCausality / Safety Implication
CAS Number 702-50-1Unique identifier for precise SDS cross-referencing and inventory tracking.
Molecular Weight 168.23 g/mol Essential for accurate stoichiometric calculations during synthesis.
Physical State Crystalline SolidProne to static cling and aerosolization; strict dust control is mandatory.
Melting Point 94.5 - 95.0 °CSolid at standard conditions; avoid high-shear milling which generates localized heat.
Boiling Point 245.8 °CLow vapor pressure at room temperature; inhalation hazard is particulate, not vapor.
Flash Point 90.1 °CCombustible solid; must be stored and handled away from open flames and strong oxidizers.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for 2,2,5,5-Tetramethyl-1,3-cyclohexanedione is designed to mitigate its specific hazards: Acute Oral Toxicity (H302) and Serious Eye Damage (H318) [2][3]. Every piece of equipment serves a mechanistic purpose in the safety workflow.

  • Ocular Protection: Tightly fitting chemical safety goggles (conforming to EN 166 or NIOSH standards). Causality: The dione moiety can cause severe corneal irritation upon contact. Standard safety glasses with side shields are insufficient against fine airborne dust.

  • Dermal Protection: Double-layered nitrile gloves (minimum 0.11 mm thickness, EN 374 compliant) and a flame-resistant laboratory coat. Causality: Prevents skin sensitization and systemic absorption. Nitrile provides an excellent barrier against organic solids and prevents transfer to mucous membranes.

  • Respiratory Protection: An N95 (US) or P2 (EU) particulate respirator is required if handling occurs outside a closed system or local exhaust ventilation. Causality: The compound's low density allows micro-particulates to remain suspended in the air, presenting an acute inhalation hazard.

Operational Workflow & Methodologies

To ensure scientific integrity and operator safety, the following self-validating protocol must be strictly adhered to when dispensing and reacting this compound.

Protocol: Safe Dispensing and Reaction Setup
  • Environmental Verification: Before opening the primary container, verify that the fume hood face velocity is operating between 0.4 and 0.6 m/s. Causality: A flow rate below 0.4 m/s fails to capture airborne dust, while a rate above 0.6 m/s creates turbulence that actively aerosolizes the powder.

  • Static Dissipation: Ground all stainless-steel spatulas and use anti-static weighing boats. Causality: Crystalline organic solids build static charge easily, which can cause the powder to repel from the spatula and disperse into the laboratory environment.

  • Material Transfer: Tare the weighing boat and carefully transfer the required mass. Immediately seal the primary container. Causality: Prolonged exposure to atmospheric moisture can lead to clumping and degradation of the dione via hydration.

  • Decontamination: Post-transfer, wipe down the analytical balance and surrounding hood area with a paper towel dampened with isopropanol or ethanol. Causality: The compound is highly soluble in alcohols; a damp wipe effectively solubilizes and removes microscopic residue that dry sweeping would only spread.

Workflow A 1. Risk Assessment & PPE Verification B 2. Material Dispensing (Local Exhaust Ventilation) A->B Clear to proceed C 3. Reaction Setup (Inert Atmosphere) B->C Transfer to vessel H Accidental Spill or Exposure B->H Dust generation D 4. Quenching & Workup C->D Reaction complete E 5. Waste Segregation & Disposal D->E Aqueous/Organic split H->E Decontamination waste

Operational Workflow and Emergency Routing for Handling 2,2,5,5-Tetramethyl-1,3-cyclohexanedione.

Emergency Response and Spill Protocol

In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination and exposure.

  • Isolation: Evacuate non-essential personnel from the immediate vicinity.

  • Suppression: Do not dry-sweep. Lightly mist the spilled solid with water or a compatible dampening agent. Causality: Dry sweeping generates a massive particulate cloud, maximizing inhalation risk. Dampening binds the particles together.

  • Recovery: Use a non-sparking, dedicated chemical spill shovel to collect the dampened material into a sealable polyethylene hazardous waste container.

  • Sanitization: Wash the affected surface with a detergent solution, followed by an alcohol wipe to ensure all organic residues are fully solubilized and removed.

Waste Management and Disposal Plan

2,2,5,5-Tetramethyl-1,3-cyclohexanedione is classified as harmful to aquatic life with long-lasting effects (H412) [3]. It must never be disposed of via standard municipal waste or aqueous drain systems.

  • Solid Waste: All contaminated PPE (gloves, paper towels) and empty primary containers must be placed in a designated, clearly labeled solid hazardous waste bin.

  • Liquid Waste (Reaction Workup): Organic layers containing unreacted starting material or byproducts must be segregated into non-halogenated organic waste carboys (unless halogenated solvents were utilized in the reaction, in which case they go to halogenated waste).

  • Destruction: Waste must be transferred to a licensed professional waste disposal service. The standard destruction method is dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with an afterburner and scrubber [3].

References

  • CAS Common Chemistry. "2,2,5,5-Tetramethyl-1,3-cyclohexanedione". Retrieved from [Link]

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